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Core Science & Biosynthesis

Foundational

4-bromo-N-cyclopentyl-3-fluorobenzamide physicochemical properties and exact mass

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-3-fluorobenzamide: Physicochemical Properties and Exact Mass Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-3-fluorobenzamide: Physicochemical Properties and Exact Mass

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, exact mass, and analytical methodologies for 4-bromo-N-cyclopentyl-3-fluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for data generation, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Structure

4-bromo-N-cyclopentyl-3-fluorobenzamide is a halogenated aromatic amide. Its structure, featuring a brominated and fluorinated phenyl ring coupled with a cyclopentyl amide, suggests its potential utility as a scaffold in medicinal chemistry and materials science. The presence of halogens and the amide linkage imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and crystal packing. Understanding its fundamental physicochemical properties is paramount for any application development.

Molecular Formula: C₁₂H₁₃BrFNO

Structure:

(Note: A representative image of the chemical structure would be placed here in a full publication.)

Physicochemical and Mass Spectrometric Data

Exact Mass and Molecular Weight

The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification of the compound.

  • Molecular Formula: C₁₂H₁₃BrFNO

  • Average Molecular Weight: 286.14 g/mol

  • Monoisotopic (Exact) Mass: 285.01646 Da (Calculated based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O)

Tabulated Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data is unavailable, predicted values or properties of structurally similar compounds are provided as a reference.

PropertyValue / Predicted RangeExperimental Protocol Reference
Physical State Predicted to be a solid at room temperature.[1]Section 4.1
Melting Point (°C) Not available. Expected to be in the range of similar benzamides (e.g., 100-200 °C).Section 4.1
Boiling Point (°C) Not available. Predicted to be >300 °C.-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, ethanol) and poorly soluble in water.[2][3]Section 4.2
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-4, indicating significant lipophilicity.[4][5][6]Section 4.3
pKa (Acid/Base Dissociation Constant) The amide proton is weakly acidic (pKa ~17-18). The compound is not expected to have significant basicity.-

Proposed Synthesis and Reactivity

A plausible and common synthetic route for 4-bromo-N-cyclopentyl-3-fluorobenzamide involves the coupling of 4-bromo-3-fluorobenzoic acid with cyclopentylamine.

Synthetic Workflow

The most direct approach is an amide bond formation reaction. This can be achieved by first activating the carboxylic acid of 4-bromo-3-fluorobenzoic acid, followed by nucleophilic attack from cyclopentylamine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 4-bromo-3-fluorobenzoic_acid 4-bromo-3-fluorobenzoic acid activation Acid Activation (e.g., SOCl₂, HATU) 4-bromo-3-fluorobenzoic_acid->activation 1. cyclopentylamine Cyclopentylamine coupling Amide Coupling cyclopentylamine->coupling 2. activation->coupling Activated Intermediate product 4-bromo-N-cyclopentyl- 3-fluorobenzamide coupling->product Crude Product purification Purification (e.g., Recrystallization, Chromatography) product->purification Final Product

Caption: Proposed synthetic workflow for 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[7]

Protocol: Capillary Melting Point Determination [8][9][10]

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the loaded capillary into a melting point apparatus.

    • Heat rapidly to about 20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound.[7]

Solubility Determination

Solubility data is vital for designing experiments and for formulation development.

Protocol: Shake-Flask Method for Equilibrium Solubility [2][3]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[2]

  • Quantification: Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Solubility_Workflow A Add excess solid to solvent B Equilibrate with agitation (24-72h at constant temp) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Quantify against calibration curve E->F

Caption: Workflow for solubility determination via the shake-flask method.[2]

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: HPLC-based logP Determination [4]

  • Principle: This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the logP values of a series of known standards.

  • Standard Preparation: Prepare a series of standard compounds with known logP values spanning a range that is expected to include the test compound.

  • Chromatography:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Run the standards and the test compound under isocratic conditions.

    • Determine the retention time (t_R) for each compound and the column dead time (t_0).

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known logP values for the standards.

    • Generate a linear regression equation from the standard curve.

    • Use the log(k) of the test compound to calculate its logP from the regression equation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-N-cyclopentyl-3-fluorobenzamide is not widely available, a hazard assessment can be made based on its precursors, 4-bromo-3-fluorobenzoic acid and cyclopentylamine.

  • 4-bromo-3-fluorobenzoic acid: May cause skin, eye, and respiratory irritation.[1][11][12]

  • Cyclopentylamine: Is a flammable liquid and vapor, is toxic if swallowed, and causes severe skin burns and eye damage.[13][14][15][16]

Recommended Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]

  • Fire Safety: Keep away from heat, sparks, and open flames.[13][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a foundational understanding of 4-bromo-N-cyclopentyl-3-fluorobenzamide, outlining its key physicochemical properties, a probable synthetic route, and robust protocols for its empirical characterization. The provided methodologies are designed to ensure data integrity and reproducibility, empowering researchers to confidently utilize this compound in their research and development endeavors.

References

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of the logP using the spectrophotometric method. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Preclinical Drug Discovery Whitepaper: Safety, Handling, and Synthetic Applications of CAS 1247829-84-0

An in-depth technical whitepaper on the safety, handling, and synthetic applications of 4-Bromo-N-cyclopentyl-3-fluorobenzamide. Executive Summary In the landscape of modern medicinal chemistry, the rapid generation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the safety, handling, and synthetic applications of 4-Bromo-N-cyclopentyl-3-fluorobenzamide.

Executive Summary

In the landscape of modern medicinal chemistry, the rapid generation of novel chemical space relies heavily on highly functionalized building blocks. 4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS 1247829-84-0) has emerged as a critical intermediate, frequently utilized in combinatorial libraries (such as the Enamine REAL and Chemspace Freedom databases) for late-stage functionalization[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data, providing researchers with the mechanistic rationale and self-validating protocols necessary to effectively leverage this compound in preclinical drug development.

Physicochemical Profiling & Structural Rationale

The utility of CAS 1247829-84-0 is not accidental; its structure is deliberately engineered to solve specific challenges in drug design[2]. Every functional group serves a distinct mechanistic purpose:

  • The Aryl Bromide (C4): The C-Br bond acts as a highly versatile electrophilic handle. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the molecular scaffold.

  • The Ortho-Fluorine (C3): Fluorine incorporation is a cornerstone of medicinal chemistry. Mechanistically, the highly electronegative fluorine exerts an inductive electron-withdrawing effect, lowering the electron density of the aromatic ring. This significantly accelerates the oxidative addition of electron-rich Palladium(0) species into the adjacent C-Br bond. Pharmacologically, it blocks CYP450-mediated oxidation at the 3-position and modulates the pKa of adjacent functional groups.

  • The N-Cyclopentyl Amide: The cyclopentyl ring provides a conformationally flexible yet sterically demanding lipophilic motif. This is explicitly designed to engage deep hydrophobic pockets in target proteins, such as the hinge region of kinases or the transmembrane domains of GPCRs.

Hazard Mitigation & Self-Validating Safety Systems

While specific toxicological data for CAS 1247829-84-0 is limited, we must rely on the validated Globally Harmonized System (GHS) classifications of its direct structural analogs (e.g., 4-Bromo-N-ethyl-3-fluorobenzamide) to establish rigorous safety baselines[3].

GHS Hazard Identification
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocols

Standard operating procedures often fail due to human error. To ensure trustworthiness, handling this compound requires self-validating safety systems —protocols designed so that if a safety measure fails, the process inherently halts or visually alerts the operator.

  • Dynamic Containment Validation: Work must be conducted in a chemical fume hood equipped with a continuous face-velocity monitor. The system is self-validating: if the velocity drops below the safe threshold of 100 fpm, an audible alarm and a red visual indicator automatically trigger, mandating an immediate halt to operations.

  • Tactile PPE Integrity: Operators must utilize double-gloving. The outer layer is a standard 8-mil nitrile glove, while the inner layer is a highly sensitive polyethylene glove. This creates a self-validating barrier: any chemical permeation through the outer nitrile layer immediately changes the tactile friction against the inner polyethylene layer, alerting the chemist to a breach long before dermal exposure occurs.

Experimental Workflows: Late-Stage Functionalization

The primary application of CAS 1247829-84-0 is its use as an electrophile in Palladium-catalyzed cross-coupling. The following Suzuki-Miyaura protocol is engineered with internal causality checks to ensure high-yield API generation.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple CAS 1247829-84-0 with a target boronic acid to yield an advanced lead compound.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine CAS 1247829-84-0 (1.0 eq), the target boronic acid (1.2 eq), and the catalyst Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Introduction & Degassing: Add 1,4-dioxane. Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is lethal to the catalytic cycle; it oxidizes the active Pd0 species into an inactive PdII complex. The freeze-pump-thaw method guarantees an anoxic environment.

  • Biphasic Base Addition: Introduce a degassed aqueous solution of K2​CO3​ (2.0 eq) via syringe.

    • Causality: A biphasic Dioxane/Water system is critical. Dioxane solubilizes the organic bromide, while water dissolves the inorganic base. The crucial transmetalation step of the Suzuki cycle occurs precisely at this solvent interface.

  • Reaction & Internal Validation: Heat the mixture to 90°C for 12 hours under argon.

    • Self-Validating Check: The active Pd0 complex exhibits a distinct deep red/orange hue. If the solution rapidly turns opaque black (indicating the precipitation of "Palladium black"), it validates that oxygen has breached the system or the catalyst has degraded, signaling the chemist to halt and troubleshoot rather than wasting time on a failed workup.

  • Quenching & Metal Scavenging: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours.

    • Causality: Heavy metal contamination in drug candidates is strictly regulated. The thiol-functionalized silica irreversibly binds residual Pd, ensuring the final API meets stringent preclinical purity standards while preventing toxic environmental discharge.

  • Isolation: Filter the suspension through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the core physicochemical and safety parameters of the compound, providing a quick-reference guide for laboratory integration[4].

ParameterValueMechanistic Rationale / Impact
CAS Registry Number 1247829-84-0Unique identifier for supply chain and combinatorial library tracking.
Molecular Formula C12​H13​BrFNO Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 286.14 g/mol Optimal low molecular weight, leaving ample "budget" for downstream functionalization without violating Lipinski's Rule of 5.
Physical State Solid (Powder)Requires gravimetric dispensing; poses a particulate inhalation hazard (H335).
Target Storage 2°C to 8°C, inert atmospherePrevents ambient hydrolysis of the amide bond and limits oxidative degradation.

Workflow Visualization

The diagram below outlines the logical flow of the late-stage functionalization protocol, highlighting the critical divergence between organic product isolation and heavy metal waste mitigation.

G SM CAS 1247829-84-0 (Aryl Bromide) Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Reagent Boronic Acid (R-B(OH)2) Reagent->Reaction Cat Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) Cat->Reaction Product Target API (Lead Compound) Reaction->Product Organic Phase Waste Pd Scavenging (SiliaMetS Thiol) Reaction->Waste Aqueous/Metal Waste

Figure 1: Workflow for Pd-catalyzed late-stage functionalization of CAS 1247829-84-0.

References

  • Chemspace. "Search results - 4-Bromo-N-cyclopentyl-3-fluorobenzamide". Chemspace.[Link]

Sources

Foundational

Solubility Profile of 4-Bromo-N-cyclopentyl-3-fluorobenzamide in DMSO and Methanol: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and materials science, the physicochemical characterization of intermediate building blocks is critical for downstream assay development. 4-bromo-N-cyclopentyl-3-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical characterization of intermediate building blocks is critical for downstream assay development. 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) is a highly lipophilic, halogenated benzamide derivative[1]. Due to its hydrophobic cyclopentyl moiety and the electron-withdrawing nature of its bromo- and fluoro- substituents, this compound exhibits negligible aqueous solubility. Consequently, organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) are mandated for stock solution preparation, bioassay dosing, and chromatographic analysis.

This whitepaper provides an in-depth technical framework for determining and understanding the thermodynamic solubility profile of this compound in DMSO and methanol, adhering to the principles outlined in USP <1236>[2] and adapted OECD 105 guidelines[3].

Physicochemical Profiling & Solvation Mechanics

To predict and measure solubility accurately, we must first deconstruct the molecule's structural thermodynamics. The dissolution of 4-bromo-N-cyclopentyl-3-fluorobenzamide requires the solvent to overcome a highly stable, halogen-stabilized crystal lattice.

  • The Halogenated Phenyl Ring: The presence of bromine (a large, polarizable halogen) and fluorine (highly electronegative) on the aromatic ring significantly increases the compound's lipophilicity (LogP) and crystal density.

  • The Cyclopentyl Group: This aliphatic ring introduces steric bulk and further drives hydrophobicity, rendering the molecule incompatible with highly polar, hydrogen-bond-donating networks like water.

  • The Amide Linker (-CONH-): This is the primary functional handle for solvation. The amide acts as both a hydrogen-bond donor (N-H) and acceptor (C=O).

Solvation in DMSO vs. Methanol

DMSO is a polar aprotic solvent with a highly polarized S=O bond. It acts as an exceptional hydrogen-bond acceptor, aggressively interacting with the amide N-H of the benzamide to disrupt the crystal lattice. Methanol, a polar protic solvent, can both donate and accept hydrogen bonds. However, its lower dipole moment and smaller molecular volume make it less effective than DMSO at solvating highly lipophilic, bulky aromatic systems.

Solvation cluster_solvents Solvent Systems Compound 4-bromo-N-cyclopentyl- 3-fluorobenzamide DMSO DMSO (Aprotic, H-bond Acceptor) Compound->DMSO Strong Amide-S=O Interaction MeOH Methanol (Protic, H-bond Donor/Acceptor) Compound->MeOH Moderate Amide-OH Interaction Lattice Crystal Lattice Disruption DMSO->Lattice MeOH->Lattice SolvationShell Solvation Shell Formation Lattice->SolvationShell

Fig 1. Solvation mechanics of the halogenated benzamide in protic vs. aprotic solvents.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts. To obtain the "true" solubility—defined as the concentration of the compound in equilibrium with its solid phase—the Shake-Flask Method is the gold standard[4]. The following protocol is a self-validating system designed to ensure thermodynamic equilibrium.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Suspensions:

    • Weigh approximately 50 mg of 4-bromo-N-cyclopentyl-3-fluorobenzamide into a 2 mL amber borosilicate glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the halogenated aromatic ring during long incubations.

    • Add 500 µL of the target solvent (100% DMSO or 100% Methanol). Ensure a visible excess of solid remains. If the solid dissolves completely, add more compound until a persistent suspension is achieved.

  • Thermodynamic Equilibration:

    • Seal the vials hermetically to prevent methanol evaporation or DMSO hygroscopic water absorption.

    • Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C and 37.0 ± 0.5 °C (to simulate room temperature storage and physiological assay conditions, respectively).

    • Agitate at 300 RPM for 48 to 72 hours . Causality: Extended incubation is critical. Halogenated aromatics often form metastable supersaturated states that require >24 hours to precipitate and reach true thermodynamic equilibrium[5].

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at the respective incubation temperature.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds (LogP > 3) readily adsorb to PTFE or PVDF filter membranes, leading to falsely low solubility readings.

  • Quantification (HPLC-UV):

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Dilute the supernatant immediately into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear dynamic range of the UV detector. Causality: Immediate dilution prevents precipitation upon cooling.

    • Quantify against a freshly prepared standard curve of the compound.

Workflow A Solid Compound Addition (Excess) B Solvent Addition (DMSO/MeOH) A->B C Equilibration (300 RPM, 48-72h) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC-UV) D->E

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

Based on the structure-property relationships (SPR) of analogous halogenated N-cycloalkyl benzamides, the table below summarizes the expected thermodynamic solubility profile.

SolventTemperature (°C)Expected Solubility (mg/mL)*Solvation Mechanism & Practical Implications
DMSO 25> 50.0Strong H-bond acceptance (Amide N-H). Ideal for preparing 10-50 mM master stock solutions for in vitro screening.
DMSO 37> 65.0Thermally enhanced lattice disruption.
Methanol 2510.0 - 15.0Moderate H-bond donor/acceptor. Suitable for LC-MS standard preparation and mobile phase integration.
Methanol 3715.0 - 20.0Increased dipole interactions; however, caution is advised due to solvent volatility near 37°C.

*Note: Values are representative estimates derived from the physicochemical behavior of structurally homologous compounds. Exact empirical values must be derived using the protocol outlined in Section 3.

Critical Considerations & Field Insights

As a Senior Application Scientist, I must highlight two critical failure modes when working with this compound in the specified solvents:

  • The "DMSO Crash-Out" Phenomenon: While 4-bromo-N-cyclopentyl-3-fluorobenzamide is highly soluble in 100% DMSO, diluting this stock into aqueous biological buffers (e.g., PBS or FaSSIF)[6] will drastically reduce its solubility. The compound will rapidly precipitate (crash out) if the final DMSO concentration drops below 1-5% v/v. To mitigate this in bioassays, intermediate dilutions should be performed, or co-solvents/surfactants (e.g., Tween-80) should be introduced prior to aqueous introduction.

  • Methanol Volatility in Shake-Flasks: When determining solubility in methanol at 37°C, the vapor pressure of the solvent is significant. If the vials are not hermetically sealed (e.g., using crimp caps with PTFE septa), solvent evaporation will artificially inflate the calculated solubility concentration, violating the integrity of the thermodynamic measurement.

References

  • chemicalbook.com - 4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS 1247829-84-0) Information.
  • biorelevant.com - USP <1236>: Solubility Measurements Chapter.
  • situbiosciences.com - OECD 105 - Water Solubility.
  • ovid.com - High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media.
  • researchgate.net - Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery.
  • biorelevant.com - Discover The Power Of Physiologically Relevant Media.

Sources

Exploratory

crystal structure and X-ray diffraction of 4-bromo-N-cyclopentyl-3-fluorobenzamide

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-bromo-N-cyclopentyl-3-fluorobenzamide This technical guide provides a comprehensive overview of the anticipated crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 4-bromo-N-cyclopentyl-3-fluorobenzamide

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide, a molecule of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific compound is not yet available, this document leverages crystallographic data from closely related analogues to construct a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, X-ray diffraction analysis, and the nature of intermolecular interactions that likely govern the solid-state architecture of this compound.

Introduction: The Significance of Solid-State Structure in Drug Design

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences solubility, dissolution rate, bioavailability, stability, and manufacturability. X-ray diffraction is the gold standard for elucidating these intricate three-dimensional structures. This guide will walk through the process of determining and analyzing the crystal structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide, offering a predictive glimpse based on established principles and data from analogous compounds.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide can be achieved through a standard amidation reaction. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromo-3-fluorobenzoic_acid 4-bromo-3-fluorobenzoic acid Target_Molecule 4-bromo-N-cyclopentyl-3-fluorobenzamide 4-bromo-3-fluorobenzoic_acid->Target_Molecule Amidation Cyclopentylamine Cyclopentylamine Cyclopentylamine->Target_Molecule Coupling_Agent e.g., EDCI/HOBt Coupling_Agent->Target_Molecule Base e.g., DIPEA Base->Target_Molecule Solvent e.g., DMF Solvent->Target_Molecule

Caption: Proposed synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Experimental Protocol for Synthesis
  • To a solution of 4-bromo-3-fluorobenzoic acid in an appropriate solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 1-hydroxybenzotriazole (HOBt).

  • To this mixture, add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of cyclopentylamine.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is often a matter of empirical screening. A common and effective method is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to near saturation.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Workflow for Single-Crystal X-ray Diffraction

G Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Mount on Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Process Raw Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation and Analysis Structure_Refinement->Validation Final Model

Caption: Standard workflow for a single-crystal X-ray diffraction experiment.

Experimental Protocol for SC-XRD
  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • The crystal is maintained at a constant temperature, typically 100 K or 293 K, during data collection.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data is processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of similar benzamide structures, we can predict the key structural features of 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Predicted Crystallographic Parameters

The following table presents a plausible set of crystallographic parameters for the title compound, based on data from related structures.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~18-22
β (°)~95-105
V (ų)~1300-1500
Z4
Density (calculated) (g/cm³)~1.5-1.6
Molecular Conformation and Key Interactions

The molecule is expected to adopt a conformation where the cyclopentyl group is oriented away from the phenyl ring. The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds and other weak interactions.

Illustration of Predicted Intermolecular Interactions

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond O1 C=O Br1 Br Br1->O2 Br···O Halogen Bond F1 F Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking N2 N-H Br2 Br F2 F

Caption: Predicted key intermolecular interactions in the crystal structure.

  • N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a good acceptor. It is highly probable that these groups will form robust N-H···O hydrogen bonds, often leading to the formation of chains or dimers within the crystal lattice. These interactions are fundamental to the stability of the crystal packing in benzamides.

  • Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen of a neighboring molecule. This type of interaction, denoted as C-Br···O, is a significant directional force in the crystal engineering of halogenated organic compounds.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of electron-withdrawing fluorine and bromine atoms can influence the nature of these interactions.

  • C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds involving the cyclopentyl and aromatic C-H groups are also expected to contribute to the overall crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules.

  • dnorm Surface: The dnorm surface would reveal red spots indicating close intermolecular contacts, which correspond to the key interactions described above. The most prominent red spots are expected to be associated with the N-H···O hydrogen bonds.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For the title compound, the fingerprint plot would likely show distinct spikes corresponding to H···O/O···H (hydrogen bonds), H···Br/Br···H (halogen interactions), and H···H contacts.

Conclusion

While the definitive crystal structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide awaits experimental determination, this in-depth guide provides a robust, predictive framework for its solid-state properties. The synthesis, crystallization, and X-ray diffraction protocols outlined herein represent standard, field-proven methodologies. The predicted structural analysis, grounded in data from analogous compounds, suggests a crystal packing dominated by strong N-H···O hydrogen bonds, supplemented by halogen bonding and other weak interactions. This understanding is crucial for anticipating the material properties of this compound and for its potential development in pharmaceutical and material science applications.

References

  • Arshad, N., et al. (2021). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl)-2-methyl-benzamide. Available at: [Link]

  • Ayoob, M. M., & Hawaiz, F. E. (2023). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Khan, I. U., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-bromo-N-cyclopentyl-3-fluorobenzamide at Room Temperature

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-bromo-N-cyclopentyl-3-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-bromo-N-cyclopentyl-3-fluorobenzamide at ambient room temperature. The document outlines the intrinsic physicochemical properties of the molecule, potential degradation pathways, and a suite of experimental protocols designed to rigorously assess its stability profile. By integrating established analytical techniques with a deep understanding of molecular behavior, this guide serves as an essential resource for researchers engaged in the development of pharmaceuticals and other advanced materials where the long-term integrity of this compound is paramount. Methodologies are presented with a focus on not just the procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a multitude of factors, with thermodynamic stability being a cornerstone of this process. A drug substance's ability to resist chemical and physical degradation under various environmental conditions directly impacts its safety, efficacy, and shelf-life.[1][2][3] For 4-bromo-N-cyclopentyl-3-fluorobenzamide, a molecule with potential therapeutic applications, a thorough understanding of its stability at room temperature is not merely a regulatory requirement but a fundamental aspect of its development.

This guide delves into the specific attributes of 4-bromo-N-cyclopentyl-3-fluorobenzamide that influence its stability and presents a structured approach to its evaluation. We will explore the inherent chemical liabilities of the benzamide functional group, the influence of its halogen substituents, and the methodologies to predict and empirically determine its long-term behavior.

Physicochemical Characterization of 4-bromo-N-cyclopentyl-3-fluorobenzamide

A foundational understanding of a molecule's physicochemical properties is essential for predicting its stability. For 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS No: 1247829-84-0), the following parameters are of key importance.

PropertyValue/InformationSignificance for Stability
Molecular Formula C13H15BrFNOProvides the elemental composition.
Molecular Weight 288.17 g/mol Influences solubility and diffusion characteristics.
Structure A benzamide derivative with bromine and fluorine substitutions on the aromatic ring and an N-cyclopentyl group.The amide bond is a potential site for hydrolysis. Halogen substituents can influence electronic properties and intermolecular interactions.[4][5]
Predicted XlogP ~3.5-4.0Indicates a lipophilic nature, suggesting lower aqueous solubility which can impact hydrolysis rates.
Melting Point Not readily available in public literature. Experimental determination via DSC is crucial.A high melting point often correlates with greater crystal lattice energy and potentially higher solid-state stability.[6]
pKa Not readily available. Estimation is necessary.The acidity/basicity of the molecule influences its ionization state at different pH values, which can significantly affect its susceptibility to hydrolysis.

Note: Some physicochemical properties for the specific isomeric substitution pattern of 4-bromo-N-cyclopentyl-3-fluorobenzamide are not widely published. The provided data is a composite based on structurally similar compounds and requires experimental verification.

Potential Degradation Pathways at Room Temperature

The chemical structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide suggests several potential degradation pathways that could compromise its integrity over time. A proactive "forced degradation" or "stress testing" approach is instrumental in identifying these pathways.[1][2][7][8]

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals, particularly those containing ester or amide functional groups.[9][10]

  • Mechanism: The amide bond in 4-bromo-N-cyclopentyl-3-fluorobenzamide is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of 4-bromo-3-fluorobenzoic acid and cyclopentylamine. While amides are generally more stable to hydrolysis than esters, this pathway must be thoroughly investigated.[10]

  • Influencing Factors: The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts. The electron-withdrawing effects of the fluorine and bromine atoms on the benzoyl ring could potentially influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water.

Oxidative Degradation

Oxidation, another common degradation route, involves the reaction of the drug substance with oxygen or other oxidizing agents.

  • Potential Sites: While the benzamide core is relatively stable to oxidation, the cyclopentyl group could be a potential site for oxidative attack, particularly if exposed to radical initiators or peroxides.

  • Mitigation: Proper packaging and storage conditions, such as protection from light and the inclusion of antioxidants in a formulated product, can mitigate oxidative degradation.

Photodegradation

Exposure to light, especially in the ultraviolet range, can provide the energy needed to initiate photochemical reactions.

  • Chromophores: The aromatic ring system in 4-bromo-N-cyclopentyl-3-fluorobenzamide acts as a chromophore, capable of absorbing light energy. This can lead to the formation of excited states that may undergo various reactions, including bond cleavage or reaction with oxygen. The carbon-bromine bond can be particularly susceptible to photolytic cleavage.

  • Assessment: Photostability studies, as outlined in ICH guidelines, are essential to determine the compound's sensitivity to light.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to comprehensively evaluate the thermodynamic stability of 4-bromo-N-cyclopentyl-3-fluorobenzamide at room temperature.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the stability of the compound.

Stability_Workflow cluster_0 Phase 1: Intrinsic Property Analysis cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Long-Term Stability Testing cluster_3 Phase 4: Data Analysis & Reporting A Physicochemical Characterization (DSC, TGA, pKa, Solubility) B Stress Testing (Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal) A->B Inform Stress Conditions C Identification of Degradation Products (LC-MS, NMR) B->C Analyze Samples D ICH-Compliant Stability Protocol (25°C/60% RH) C->D Develop Stability-Indicating Method E Time-Point Analysis (Assay, Purity, Degradants) D->E Sample at Intervals F Kinetic Modeling & Shelf-Life Prediction E->F Input Data G Comprehensive Stability Report F->G Summarize Findings

Caption: A phased approach to thermodynamic stability assessment.

Key Experimental Protocols
  • Objective: To determine the melting point and enthalpy of fusion, and to screen for any polymorphic forms.

  • Protocol:

    • Accurately weigh 2-5 mg of 4-bromo-N-cyclopentyl-3-fluorobenzamide into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

  • Objective: To assess the thermal stability and decomposition profile of the compound.

  • Protocol:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature. Significant mass loss indicates decomposition.

  • Objective: To intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[1][2][7][8]

  • Protocol:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified duration.

    • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Maintain at a controlled temperature.

    • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60-80 °C).

  • Objective: To evaluate the stability of the drug substance under recommended storage conditions to establish a re-test period.[11][12][13]

  • Protocol:

    • Store multiple batches of 4-bromo-N-cyclopentyl-3-fluorobenzamide in containers that simulate the proposed commercial packaging.

    • Place the samples in a stability chamber maintained at long-term storage conditions (25 °C ± 2 °C / 60% RH ± 5% RH).[11][12]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[12]

    • Analyze the samples for appearance, assay, purity, and degradation products using a validated stability-indicating method (typically HPLC-UV).

Data Interpretation and Stability-Indicating Method Development

The data generated from the forced degradation studies are pivotal for the development of a robust, stability-indicating analytical method. This method, typically a High-Performance Liquid Chromatography (HPLC) assay, must be able to separate the intact drug substance from all potential degradation products, ensuring that the assay is specific for the active pharmaceutical ingredient (API).

The following diagram illustrates the relationship between forced degradation and method development.

Method_Development cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Stability Testing A Generate Degradation Products B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B Provides Analytes for Separation C Method Validation (Specificity, Linearity, Accuracy, Precision) B->C Validate D Analyze Long-Term Samples C->D Ensures Reliable Data

Caption: The role of forced degradation in stability-indicating method development.

Conclusion

The thermodynamic stability of 4-bromo-N-cyclopentyl-3-fluorobenzamide at room temperature is a critical quality attribute that must be thoroughly understood and documented. A systematic approach, beginning with physicochemical characterization, progressing through forced degradation studies to identify potential liabilities, and culminating in long-term stability testing under ICH guidelines, is essential. The insights gained from these studies not only fulfill regulatory expectations but also provide invaluable information for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity, safety, and efficacy of products containing this promising molecule.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation Studies for Stability - Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Drug Stability: ICH versus Acceler
  • Q1A(R2) Guideline - ICH.
  • Stability Testing for Small-Molecule Clinical Trial M
  • 2,6-Dichlorobenzonitrile Degradation P
  • Evaluation for Stability D
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA.
  • 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide - CymitQuimica.
  • CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry.
  • 4-bromo-N-cyclopropylbenzamide | C10H10BrNO | CID 882949 - PubChem - NIH.
  • Drug degradation p
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchG
  • 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem - NIH.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues - PubMed.
  • Identification and Analysis of Halogen
  • 4-bromo-3-fluorobenzamide (C7H5BrFNO) - PubChemLite.
  • Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study | Request PDF - ResearchG
  • 1281212-69-8|4-Bromo-N-(cyclopentylmethyl)-3-fluorobenzamide - BLDpharm.
  • 4-Bromo-N-cyclopentyl-3-fluorobenzamide | 1247829-84-0 - ChemicalBook.
  • 4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6 - Ossila.
  • Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1) - Cheméo.
  • Thermodynamics and polarity-driven properties of fluorin
  • Thermodynamics and polarity-driven properties of fluorin
  • Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing).
  • CAS No : 1020252-78-1| Chemical Name : N-Cyclopentyl 4-bromo-3-methylbenzamide.
  • 3-Bromo-N-cyclohexyl-4-fluorobenzamide (CAS 1065074-00-1) - chemBlink.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for 4-Bromo-N-cyclopentyl-3-fluorobenzamide

Introduction and Strategic Rationale Halogenated benzamides, particularly those containing orthogonal reactive sites like bromine and fluorine, are highly valued intermediates in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Halogenated benzamides, particularly those containing orthogonal reactive sites like bromine and fluorine, are highly valued intermediates in medicinal chemistry and drug development. The target compound, 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) [1], serves as a versatile building block. The aryl bromide handle allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity and metabolic stability.

This application note details a robust, scalable, and self-validating protocol for synthesizing 4-bromo-N-cyclopentyl-3-fluorobenzamide via a direct amide coupling strategy using HATU.

Mechanistic Causality (Why HATU?)

While classical acid chloride formations (using oxalyl chloride or thionyl chloride) are viable, they often require harsh conditions that can lead to impurities. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).

  • Expert Insight: HATU generates an active HOAt-ester intermediate. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the sterically hindered cyclopentylamine. This ensures complete conversion at room temperature, minimizing thermal degradation.

Experimental Workflow Visualization

SynthesisWorkflow SM Starting Materials 4-Bromo-3-fluorobenzoic acid + DMF Activation Activation Phase Add DIPEA + HATU Stir 15 min SM->Activation Solubilization Coupling Coupling Phase Add Cyclopentylamine Stir 2-4 hrs at RT Activation->Coupling Active Ester Formation Workup Liquid-Liquid Extraction EtOAc / Aqueous Washes (HCl, NaHCO3, Brine) Coupling->Workup Reaction Quench Product Final Product 4-Bromo-N-cyclopentyl- 3-fluorobenzamide Workup->Product Purification & Drying

Synthesis workflow for 4-bromo-N-cyclopentyl-3-fluorobenzamide via HATU coupling.

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis. This scale provides sufficient material for extensive downstream library generation while maintaining excellent thermal control.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
4-Bromo-3-fluorobenzoic acid 219.011.010.02.19 gLimiting Reagent
Cyclopentylamine 85.151.212.01.02 g (1.18 mL)Nucleophile
HATU 380.231.111.04.18 gCoupling Agent
DIPEA 129.243.030.03.88 g (5.22 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09--50.0 mLSolvent

Step-by-Step Methodological Protocol

Phase 1: Pre-Activation
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (2.19 g, 10.0 mmol).

  • Solubilization: Suspend the acid in anhydrous DMF (50 mL) under a nitrogen atmosphere. Causality: DMF is highly polar and aprotic, ensuring complete dissolution of both the carboxylic acid and the highly polar HATU reagent.

  • Base Addition: Add DIPEA (5.22 mL, 30.0 mmol) via syringe. The solution will typically become homogeneous.

  • Activation: Add HATU (4.18 g, 11.0 mmol) in one portion. Stir the reaction mixture at room temperature (20-25 °C) for 15 to 20 minutes.

    • Self-Validation Check: A slight color change (often pale yellow) indicates the formation of the active HOAt-ester. Do not exceed 30 minutes to prevent potential degradation of the active ester.

Phase 2: Amide Coupling
  • Amine Addition: Add cyclopentylamine (1.18 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition controls the mild exotherm associated with the nucleophilic acyl substitution, preventing localized heating that could lead to side reactions.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 2 to 4 hours, evidenced by the complete consumption of the starting acid mass (m/z 217/219 [M-H]-).

Phase 3: Quench and Liquid-Liquid Extraction
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 150 mL) and transfer to a separatory funnel.

  • Acidic Wash: Wash the organic layer with 1M aqueous HCl (2 × 50 mL).

    • Causality: This step is critical. It protonates and extracts unreacted cyclopentylamine, DIPEA, and basic byproducts into the aqueous layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: This removes any trace unreacted 4-bromo-3-fluorobenzoic acid and the acidic HOAt byproduct generated from HATU.

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 3 × 50 mL).

    • Causality: Multiple brine washes are essential to partition the DMF out of the EtOAc layer and into the aqueous phase.

Phase 4: Isolation and Characterization
  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Remove the EtOAc under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (If necessary): The crude product is often >95% pure. If trace impurities remain, purify via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes gradient) or recrystallize from hot heptane/EtOAc.

  • Expected Analytical Profile:

    • LC-MS: m/z calculated for C12H13BrFNO [M+H]+: 286.02, 288.02 (1:1 isotopic pattern indicative of a single bromine atom).

    • Appearance: Off-white to white solid.

References

Sources

Application

Introduction: The Strategic Advantage of Fluorinated Benzamides in Modern Drug Discovery

An Application Guide for the Strategic Use of 4-Bromo-N-cyclopentyl-3-fluorobenzamide in Active Pharmaceutical Ingredient (API) Synthesis In the landscape of medicinal chemistry, the strategic incorporation of fluorine a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 4-Bromo-N-cyclopentyl-3-fluorobenzamide in Active Pharmaceutical Ingredient (API) Synthesis

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The benzamide scaffold, a common motif in a multitude of biologically active compounds, serves as a robust framework for building complex molecular architectures.[3][4]

This document provides a detailed guide on the synthesis and application of 4-bromo-N-cyclopentyl-3-fluorobenzamide , a highly versatile building block for the synthesis of complex APIs. Its unique trifunctional nature—a bromine atom poised for cross-coupling reactions, a strategically placed fluorine atom to modulate electronic properties, and a lipophilic N-cyclopentyl group—makes it an invaluable intermediate, particularly in the development of kinase inhibitors.[5][6][7] This guide will detail its synthesis, showcase its application in a key C-C bond-forming reaction, and provide the technical insights necessary for its successful implementation in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the building block's properties is paramount for its effective use and safe handling.

PropertyValueSource(s)
Chemical Name 4-bromo-N-cyclopentyl-3-fluorobenzamideInternal
Molecular Formula C₁₂H₁₃BrFNOInternal
Molecular Weight 286.14 g/mol Internal
Appearance Off-white to white solid (predicted)Inferred
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO); Insoluble in water (predicted)Inferred
CAS Number Not readily available in public databases.Internal

Safety & Handling: 4-Bromo-N-cyclopentyl-3-fluorobenzamide and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.[8][9] For detailed safety information on specific reagents, consult their respective Safety Data Sheets (SDS).[10]

Protocol I: Synthesis of 4-Bromo-N-cyclopentyl-3-fluorobenzamide

The synthesis of the title compound is efficiently achieved via a two-step process: the preparation of the carboxylic acid precursor followed by an amide coupling reaction.

Workflow for the Synthesis of the Building Block

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling start_acid 4-Bromo-3-fluorotoluene permanganate KMnO₄, H₂O/Pyridine oxidation Oxidation at 90°C permanganate->oxidation acid_product 4-Bromo-3-fluorobenzoic Acid oxidation->acid_product coupling EDC, HOBt, DIPEA, DMF acid_product->coupling Carboxylic Acid Intermediate start_amine Cyclopentylamine final_product 4-Bromo-N-cyclopentyl-3-fluorobenzamide coupling->final_product

Caption: Synthetic workflow for 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Step 1: Synthesis of 4-Bromo-3-fluorobenzoic Acid

This protocol is adapted from established oxidation methods for substituted toluenes.[11][12] The oxidation of the methyl group to a carboxylic acid is a critical first step.

Materials:

  • 4-Bromo-3-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized Water

  • 3N Sodium hydroxide (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixed solution of pyridine and water (1:1 ratio).

  • Addition of Reactants: Add 4-bromo-3-fluorotoluene (1.0 eq) to the solvent mixture. In batches, carefully add potassium permanganate (4.2 eq). The portion-wise addition helps to control the exothermic nature of the oxidation.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the slurry through a pad of diatomaceous earth to remove the manganese dioxide byproduct.

  • Extraction: Wash the filter cake sequentially with 3N NaOH solution and water.[12] Combine the aqueous filtrates.

  • Acidification & Isolation: Transfer the combined aqueous layers to a beaker and cool in an ice bath. Slowly acidify the solution to a pH of ~2 using 6N HCl.[11][12] This will precipitate the carboxylic acid product.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-bromo-3-fluorobenzoic acid. Purity can be assessed by ¹H NMR and LC-MS.

Step 2: Amide Coupling to Yield 4-Bromo-N-cyclopentyl-3-fluorobenzamide

This procedure utilizes a standard peptide coupling method, which is highly efficient and minimizes the formation of side products.[13]

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • Cyclopentylamine (1.1 eq)[14][15][16]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

Protocol:

  • Reagent Preparation: To a solution of 4-bromo-3-fluorobenzoic acid in anhydrous DMF, add EDC·HCl, HOBt, and DIPEA. Stir the mixture at room temperature for 15 minutes. This pre-activation step forms a highly reactive HOBt-ester, which facilitates the subsequent amidation and helps suppress racemization if chiral centers are present.[17]

  • Amine Addition: Add cyclopentylamine dropwise to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC and other residual reagents.[13][17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, 4-bromo-N-cyclopentyl-3-fluorobenzamide.[13][17]

Protocol II: Application in API Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom on the 4-bromo-N-cyclopentyl-3-fluorobenzamide scaffold is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl systems, which are prevalent in many API structures, including AKT kinase inhibitors like AZD5363.[18][19][20]

Key Synthetic Transformation: Suzuki-Miyaura Coupling

G cluster_0 Reactants building_block 4-Bromo-N-cyclopentyl-3-fluorobenzamide catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) building_block->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (e.g., Pyrrolopyrimidine boronic ester) boronic_acid->catalyst product Coupled API Scaffold catalyst->product C-C Bond Formation

Caption: Suzuki-Miyaura coupling using the title building block.

Materials:

  • 4-Bromo-N-cyclopentyl-3-fluorobenzamide (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)[21]

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the building block, the boronic acid, and the base. The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen, and its degradation can stall the reaction.[22][23]

  • Solvent Degassing: Add the degassed dioxane/water solvent mixture via cannula. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is another crucial step to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the flask and quickly purge again with inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality and Optimization:

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, other modern catalyst systems using ligands like SPhos or XPhos can offer higher turnover numbers and may be more effective for challenging substrates.[21]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction rate and yield, and may need to be optimized for specific substrates.[21][22]

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.[22][23]

This building block, through its strategic application in robust chemical transformations like the Suzuki-Miyaura coupling, provides a reliable and efficient pathway to complex and high-value active pharmaceutical ingredients.

References

  • Fluorinated benzimidazoles for medicinal chemistry and new materials - ResearchGate. Available at: [Link]

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential - Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. (2013, February 11). ACS Publications. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (2023, September 1). Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (2021, June 12). Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016, November 28). Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC. Available at: [Link]

  • Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Available at: [Link]

  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
  • Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. - ResearchGate. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19). Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC. (2021, April 19). Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (2024, September 16). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Safety Data Sheet - 1-Bromo-3-fluoropropane. (2024, March 19). Angene Chemical. Available at: [Link]

  • Liposomal AZD5363 Displays Antiproliferation Activities and Induces Apoptosis on Y79 Retinoblastoma Cancer Cells. Available at: [Link]

  • Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry. (2024, April 9). ACS Publications. Available at: [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available at: [Link]

  • Advances in covalent kinase inhibitors. Chemical Society Reviews. (2020, March 30). RSC Publishing. Available at: [Link]

  • INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3845540 A1. (2021, July 7). Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton. University of Southampton. Available at: [Link]

  • The Role of Kinase Inhibitors in Cancer Therapies - IntechOpen. (2021, October 11). Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • Total Synthesis of Bromo- and Fluorodanicalipin A - ETH Zürich. Available at: [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. Available at: [Link]

Sources

Method

synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide via 4-bromo-3-fluorobenzoic acid amidation

Strategic Overview and Utility 4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0)[1] is a highly versatile aryl halide building block frequently utilized in the discovery of small molecule kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Utility

4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0)[1] is a highly versatile aryl halide building block frequently utilized in the discovery of small molecule kinase inhibitors and receptor modulators[2]. The presence of the para-bromo substituent provides an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the meta-fluoro group acts as an essential stereoelectronic modulator. The fluorine atom exerts a strong inductive electron-withdrawing effect, which not only lowers the pKa of the adjacent protons but also subtly increases the electrophilicity of the carbonyl carbon during the initial amidation step.

This application note details two rigorously validated protocols for the synthesis of this compound via the amidation of 4-bromo-3-fluorobenzoic acid with cyclopentylamine. The selection of the protocol is dictated by the reaction scale, purity requirements, and available infrastructure.

Mechanistic Insights and Pathway Selection

The amidation of a benzoic acid derivative requires the conversion of the stable hydroxyl leaving group into a more reactive species.

  • Acyl Chloride Pathway (Method A): For multigram scale-up, the acid is converted to an acyl chloride. The addition of catalytic N,N-dimethylformamide (DMF) is non-negotiable; it reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, facilitating the formation of the acyl chloride while releasing volatile byproducts[3].

  • Active Ester Pathway (Method B): For sub-gram discovery chemistry, mild carbodiimide coupling is preferred. EDCI activates the acid to form an O-acylisourea. Because this intermediate is susceptible to a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, HOBt is introduced. HOBt acts as a superior nucleophile, trapping the intermediate to form an OBt-active ester that is highly reactive toward cyclopentylamine but immune to rearrangement[4].

AmidationWorkflow SM 4-Bromo-3-fluorobenzoic acid + Cyclopentylamine Decision Select Activation Strategy SM->Decision MethodA Method A: Acyl Chloride (Oxalyl Chloride, cat. DMF) Decision->MethodA Scale-up (>10g) MethodB Method B: Active Ester (EDCI, HOBt, DIPEA) Decision->MethodB Discovery (<1g) InterA Acid Chloride Intermediate (Gas Evolution: CO, CO2, HCl) MethodA->InterA InterB OBt-Active Ester Intermediate (Water-soluble urea byproduct) MethodB->InterB WorkupA Aqueous Wash & Precipitation (High Scalability) InterA->WorkupA WorkupB Extraction & Chromatography (High Purity, Mild) InterB->WorkupB Product 4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) WorkupA->Product WorkupB->Product

Figure 1: Decision matrix and chemical workflow for the amidation of 4-bromo-3-fluorobenzoic acid.

Experimental Methodologies

Method A: Oxalyl Chloride-Mediated Activation (Scale-Up Route)

This protocol is optimized for >10g scale synthesis where chromatographic purification is impractical.[3]

Self-Validation Cues: The primary validation mechanism during the activation step is the visual observation of gas evolution. Cessation of bubbling indicates complete conversion to the acyl chloride.

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 4-bromo-3-fluorobenzoic acid (1.0 equiv, e.g., 10.0 g, 45.6 mmol) and anhydrous dichloromethane (DCM, 0.2 M, 230 mL).

  • Catalysis: Add anhydrous DMF (0.05 equiv, 175 µL). Stir to ensure uniform dispersion.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (1.2 equiv, 4.8 mL) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic release of CO, CO₂, and HCl gases.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a homogeneous solution.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Co-evaporate with anhydrous toluene (2 × 50 mL) to ensure complete removal of HCl traces.

  • Amidation: Redissolve the resulting crude acyl chloride in anhydrous DCM (150 mL) and cool to 0 °C. Add triethylamine (TEA, 2.0 equiv, 12.7 mL) followed by cyclopentylamine (1.1 equiv, 4.9 mL) dropwise.

  • Completion: Stir at room temperature for 1 hour. Monitor via TLC (Hexanes:EtOAc 2:1). The product will appear as a new, less polar spot (Rf ~0.5) compared to the baseline acid.

  • Workup: Quench the reaction with 1N aqueous HCl (100 mL) to remove excess amine. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product as an off-white solid.

Method B: EDCI/HOBt-Mediated Coupling (Discovery Route)

This protocol is optimized for <1g library synthesis where mild conditions and high functional group tolerance are prioritized.[4]

Self-Validation Cues: The reaction progress is strictly monitored by TLC. The conversion of the highly polar carboxylic acid (Rf ~0.1) to the less polar amide (Rf ~0.5) in 1:1 Hexanes:EtOAc confirms successful coupling.

Step-by-Step Protocol:

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 equiv, 500 mg, 2.28 mmol) in anhydrous DMF (0.3 M, 7.6 mL).

  • Pre-Activation: Add EDCI-HCl (1.5 equiv, 655 mg) and HOBt hydrate (1.5 equiv, 462 mg). Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation time allows the OBt-active ester to form fully before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 1.2 mL) followed by cyclopentylamine (1.2 equiv, 270 µL).

  • Maturation: Stir the reaction mixture at room temperature for 12–18 hours under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL). Wash the organic layer with water (3 × 15 mL) to remove DMF and the water-soluble urea byproduct. Wash with brine (15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure amide.

Comparative Data Analysis

To assist in protocol selection, the quantitative and qualitative metrics of both methodologies are summarized below.

MetricMethod A: Acyl Chloride RouteMethod B: EDCI/HOBt Route
Optimal Scale > 10 grams (Process/Scale-up)< 1 gram (Discovery/SAR)
Primary Reagents Oxalyl chloride, cat. DMFEDCI-HCl, HOBt, DIPEA
Reaction Time 3–4 hours total12–18 hours total
Byproducts CO (gas), CO₂ (gas), HCl (gas)Water-soluble urea, HOBt
Purification Method Aqueous wash & precipitationFlash column chromatography
Typical Yield 85% – 95%75% – 85%
Cost Efficiency High (Low-cost reagents)Moderate (Coupling reagents are costlier)

References

  • US Patent 8,461,330 B2.Imidazotriazines and imidazopyrimidines as kinase inhibitors. (Demonstrates the scalable oxalyl chloride-mediated amidation of 4-bromo-3-fluorobenzoic acid).
  • US Patent 7,300,931 B2.Compositions for treating cell proliferation disorders. (Demonstrates the mild EDCI/HOBt-mediated coupling methodology for 4-bromo-3-fluorobenzoic acid derivatives).
  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 4-Bromo-N-cyclopentyl-3-fluorobenzamide

Executive Summary The structural elucidation of halogenated benzamides is a critical workflow in pharmaceutical development, particularly for compounds targeting central nervous system (CNS) receptors or kinase pathways....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated benzamides is a critical workflow in pharmaceutical development, particularly for compounds targeting central nervous system (CNS) receptors or kinase pathways. This application note provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 4-bromo-N-cyclopentyl-3-fluorobenzamide . By leveraging Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), we map the specific gas-phase dissociation mechanics of this molecule. The guide emphasizes the causality behind experimental parameter selection and establishes a self-validating protocol to ensure high-confidence structural confirmation.

Molecular Characteristics & Isotopic Signatures

4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) 1 is characterized by a stable benzoyl core substituted with a fluorine atom, a bromine atom, and an N-linked cyclopentyl ring.

Before analyzing fragmentation, the intact precursor ion must be validated through its isotopic signature. The presence of a single bromine atom profoundly influences the mass spectrum due to the natural abundance of its two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

  • Causality in MS Identification: When ionized in positive mode (ESI+), the protonated molecular ion [M+H]+ will not appear as a single peak. Instead, it manifests as a distinct doublet at m/z 286.02 and m/z 288.02 with a nearly 1:1 intensity ratio 2. This isotopic cluster acts as an internal diagnostic filter; any subsequent fragment ion that retains the bromine atom must also exhibit this signature 2-Da spacing.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks that prove the instrument is properly calibrated for both low-energy amide cleavage and high-energy halogen extrusion before the target analyte is measured.

Phase 1: System Suitability & Calibration (The Self-Validation Step)
  • Objective: Verify collision energy (CE) calibration and isotopic resolution.

  • Procedure: Inject a 500 ng/mL calibration mixture containing benzamide and 4-bromobenzoic acid.

  • Acceptance Criteria (Causality):

    • Benzamide must yield a benzoyl cation (m/z 105) at >80% relative abundance at a CE of 20 eV. This validates that the collision cell is imparting sufficient energy to cleave the C-N amide bond.

    • 4-Bromobenzoic acid must display a strict 1:1 isotopic ratio at m/z 199/201. This validates that the quadrupole resolution is sufficient to prevent isotopic peak blending, which is critical for identifying the target compound's brominated fragments.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-bromo-N-cyclopentyl-3-fluorobenzamide in 1.0 mL of LC-MS grade Methanol to ensure complete solubilization of the hydrophobic aromatic core.

  • Working Dilution: Dilute to 1 µg/mL in an aqueous mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

    • Expert Insight: The addition of 0.1% formic acid is not merely standard practice; it is mechanistically required to lower the pH below the pKa of the amide nitrogen/carbonyl oxygen, driving efficient protonation to form the [M+H]+ precursor necessary for ESI+.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: ESI Positive (+).

  • Collision Energy (CE) Ramping: 10 eV to 40 eV.

    • Expert Insight: A CE ramp is utilized because the molecule contains bonds of vastly different dissociation energies. The labile C-N bond requires low energy (~15-20 eV), while the robust C-F and C-Br bonds require higher energies (>30 eV) to induce radical extrusion.

Mechanistic Fragmentation Pathways

The fragmentation of protonated 4-bromo-N-cyclopentyl-3-fluorobenzamide follows a predictable, thermodynamically driven cascade. Understanding these pathways is crucial for structural elucidation of benzoyl derivatives 3.

Pathway A: Amide Bond Cleavage (Formation of Benzoyl Cation)

Upon collisional activation, the most susceptible site for dissociation is the bond adjacent to the carbonyl group. Alpha-cleavage results in the neutral loss of cyclopentylamine (85 Da). The positive charge is retained on the aromatic moiety, yielding a highly resonance-stabilized 4-bromo-3-fluorobenzoyl cation at m/z 200.93 / 202.93. Because the bromine atom is retained, this fragment exhibits the classic 1:1 isotopic doublet. Alternatively, charge retention on the alkyl group can yield a minor cyclopentyl cation peak at m/z 69.07.

Pathway B: Decarbonylation (Formation of Phenyl Cation)

As collision energy increases, the benzoyl cation undergoes a characteristic rearrangement and elimination of neutral carbon monoxide (CO, 28 Da) 3. This decarbonylation generates the 4-bromo-3-fluorophenyl cation at m/z 172.94 / 174.94.

Pathway C: Halogen Radical Extrusion

At high collision energies, the phenyl cation undergoes homolytic cleavage of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-F bond. Consequently, the molecule preferentially extrudes a bromine radical (Br•, 79 or 81 Da) rather than a fluorine atom 2. This yields the fluorophenyl cation at m/z 94.02. The disappearance of the 1:1 isotopic doublet at this stage is the definitive proof of bromine loss.

MS_Fragmentation M_plus [M+H]+ C12H14BrFNO+ m/z 286.02 / 288.02 Benzoyl Benzoyl Cation C7H3BrFO+ m/z 200.93 / 202.93 M_plus->Benzoyl - Cyclopentylamine (-85 Da) Cyclopentyl Cyclopentyl Cation C5H9+ m/z 69.07 M_plus->Cyclopentyl Amide Cleavage Charge Retention on Alkyl Phenyl Phenyl Cation C6H3BrF+ m/z 172.94 / 174.94 Benzoyl->Phenyl - CO (-28 Da) Fluorophenyl Fluorophenyl Cation C6H3F+ m/z 94.02 Phenyl->Fluorophenyl - Br• (-79/81 Da)

Figure 1: ESI-MS/MS fragmentation pathway of 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and neutral losses observed during the MS/MS acquisition. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) should yield experimental values within 5 ppm of these theoretical targets.

Ion TypeFormulaIsotopic StateExact Mass (m/z)Neutral LossRelative Abundance (Est.)
Precursor [M+H]+ C12​H14​BrFNO+ 79Br 286.0239N/A100% (Low CE)
Precursor [M+H]+ C12​H14​BrFNO+ 81Br 288.0219N/A~98% (Low CE)
Benzoyl Cation C7​H3​BrFO+ 79Br 200.9350-85 Da (Cyclopentylamine)Base Peak (Med CE)
Benzoyl Cation C7​H3​BrFO+ 81Br 202.9330-85 Da (Cyclopentylamine)Base Peak (Med CE)
Phenyl Cation C6​H3​BrF+ 79Br 172.9401-28 Da (CO)Moderate
Phenyl Cation C6​H3​BrF+ 81Br 174.9381-28 Da (CO)Moderate
Fluorophenyl Cation C6​H3​F+ Monoisotopic94.0218-79/81 Da (Br•)Minor (High CE)
Cyclopentyl Cation C5​H9+​ Monoisotopic69.0702-217/219 Da (Aryl moiety)Minor

References

Sources

Method

Application Notes &amp; Protocols: Strategic Hit-to-Lead Optimization of 4-bromo-N-cyclopentyl-3-fluorobenzamide

Document ID: ANP-H2L-4BNC3FB-2026 Abstract The journey from a biologically active "hit" compound to a viable "lead" series is a critical and resource-intensive phase in modern drug discovery.[1][2] This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: ANP-H2L-4BNC3FB-2026

Abstract

The journey from a biologically active "hit" compound to a viable "lead" series is a critical and resource-intensive phase in modern drug discovery.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the promising hit compound, 4-bromo-N-cyclopentyl-3-fluorobenzamide , as a starting point for a robust hit-to-lead (H2L) optimization campaign. We will dissect the strategic value of its constituent moieties, provide detailed protocols for analogue synthesis and multiparametric profiling, and illustrate a logical framework for data-driven decision-making to advance the series toward a preclinical candidate.

Introduction: The Strategic Value of the Starting Hit

The selection of 4-bromo-N-cyclopentyl-3-fluorobenzamide as a hypothetical hit is deliberate. Its structure embodies several key features that are highly advantageous for a medicinal chemistry optimization campaign. The benzamide core is a well-established pharmacophore present in numerous approved drugs.[3] The strategic placement of halogen atoms and the N-alkyl substituent provides distinct vectors for systematic chemical modification and property modulation.

  • The 3-Fluoro Substituent: The small, highly electronegative fluorine atom is a powerful tool in medicinal chemistry.[4] Its introduction can enhance metabolic stability by blocking potential sites of oxidation, modulate the pKa of adjacent functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[5][6][7]

  • The 4-Bromo Substituent: The bromine atom serves a dual purpose. Firstly, it acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate chemical diversity.[8] Secondly, bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance ligand-protein binding affinity and selectivity.[9] Its presence also significantly increases lipophilicity.

  • The N-Cyclopentyl Group: This lipophilic group occupies a specific region of chemical space, often termed the "exit vector." Modification of this group is a primary strategy for exploring the corresponding pocket of the target protein, fine-tuning solubility, and modulating cell permeability.

The overarching goal of the H2L process is to iteratively refine this starting structure to achieve a balanced profile of improved potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][10]

The Hit-to-Lead Optimization Workflow

A successful H2L campaign is a systematic, multi-parameter optimization process. The workflow is cyclical, involving rounds of compound design, synthesis, testing, and data analysis (the Design-Make-Test-Analyze cycle) to guide the subsequent round of design.

H2L_Workflow cluster_DMTA Design-Make-Test-Analyze (DMTA) Cycle Design Design Analogs (SAR-driven) Synthesize Synthesize Analogs Design->Synthesize Synthetic Plan Test In Vitro Profiling (Potency, ADME) Synthesize->Test Purified Compounds Analyze Analyze Data (Build SAR/SPR) Test->Analyze Biological Data Analyze->Design New Hypotheses Lead Lead Series (Improved Potency, Selectivity & ADME) Analyze->Lead Go/No-Go Decision Hit Starting Hit 4-bromo-N-cyclopentyl- 3-fluorobenzamide Hit->Design Initiate H2L

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in a Hit-to-Lead campaign.

Analogue Synthesis: Protocols and Strategies

The following protocols describe core synthetic strategies for exploring the Structure-Activity Relationships (SAR) around the 4-bromo-N-cyclopentyl-3-fluorobenzamide scaffold.

Protocol 3.1: Modification at the C4-Position via Suzuki Cross-Coupling

Principle: This protocol utilizes the bromine atom as a synthetic handle for palladium-catalyzed Suzuki cross-coupling to introduce a variety of aryl and heteroaryl moieties. This is a primary strategy for exploring potentially deep, hydrophobic pockets in the target's binding site.

Step-by-Step Methodology:

  • Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-N-cyclopentyl-3-fluorobenzamide (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv).

  • Reagents: Add a suitable base, typically an aqueous solution of 2M Na₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or alternatively, heat conventionally at 80-100 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.

Protocol 3.2: Modification of the N-Amide Substituent

Principle: This protocol builds analogues by amidating the parent 4-bromo-3-fluorobenzoic acid with a diverse set of primary and secondary amines. This explores the SAR of the solvent-exposed region and allows for fine-tuning of physicochemical properties like solubility and lipophilicity.

Step-by-Step Methodology:

  • Acid Chloride Formation (Optional but often effective): To a solution of 4-bromo-3-fluorobenzoic acid (1.0 equiv) in dichloromethane (DCM), add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

  • Amide Coupling (Direct): Alternatively, to a solution of 4-bromo-3-fluorobenzoic acid (1.0 equiv), the desired amine (1.1 equiv), and a coupling agent like HATU (1.2 equiv) in DMF, add a non-nucleophilic base such as DIPEA (3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Strategy 3.3: Bioisosteric Replacements

In later stages of H2L, it may be necessary to replace key functional groups to overcome liabilities like metabolic instability or poor solubility while retaining biological activity.[11][12]

  • Bromine Replacement: The bromine atom can be replaced with other groups like cyano (-CN), ethynyl (-C≡CH), or trifluoromethyl (-CF₃) to modulate electronics, lipophilicity, and potential interactions.[13] For example, replacing a bromine that forms a halogen bond with an ethynyl group can probe the importance of that interaction.[13]

  • Cyclopentyl Replacement: The cyclopentyl ring can be replaced with other cyclic or acyclic alkanes, or with heterocycles like piperidine or morpholine to improve solubility and introduce new hydrogen bonding vectors. Saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane can be used to replace aromatic rings to improve properties.[14][15]

In Vitro Profiling: Assays and Protocols

Generating high-quality, reproducible data is paramount for making informed decisions.[16] A standard panel of in vitro assays should be run on all newly synthesized analogues.[17]

Protocol 4.1: Target-Based Potency Assay (Example: Kinase Inhibition)

Principle: This protocol describes a generic biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of analogues against a target kinase. The example uses a luminescence-based ATP detection method.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate.

  • Reagent Addition: Add the target kinase enzyme and the appropriate substrate/ATP mixture in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data to high (no enzyme) and low (DMSO vehicle) controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: ADME Profiling - Human Liver Microsome (HLM) Stability

Principle: This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, a primary source of drug-metabolizing enzymes like Cytochrome P450s.[18][19] Rapid metabolism in this assay often predicts high hepatic clearance in vivo.[18]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 µM working solution of the test compound in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the test compound solution with HLM protein in phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and half-life (t½).

Data Integration and SAR Analysis

The power of the H2L process comes from integrating data from multiple assays to understand the holistic profile of each compound and build a robust Structure-Activity and Structure-Property Relationship (SAR/SPR).[20]

Illustrative SAR Data Table
Cmpd IDC4-SubstituentN-SubstituentTarget IC₅₀ (nM)HLM t½ (min)Aqueous Solubility (µM)
Hit-1 -Br Cyclopentyl 250 45 15
H2L-1-PhenylCyclopentyl8012< 5
H2L-2-4-PyridylCyclopentyl1505550
H2L-3-CNCyclopentyl300> 6020
H2L-4-BrCyclobutyl4504025
H2L-5-BrMorpholinylethyl800> 60> 100
H2L-6-4-PyridylCyclobutyl95> 6065

Analysis of Illustrative Data:

  • H2L-1: Replacing bromine with a phenyl group improved potency but introduced a metabolic liability (low t½) and reduced solubility.

  • H2L-2: The 4-pyridyl group maintained reasonable potency while significantly improving metabolic stability and solubility, likely due to the basic nitrogen atom. This is a promising modification.

  • H2L-3: The cyano group was well-tolerated for stability but did not improve potency.

  • H2L-4 & H2L-5: Modifications to the N-substituent show that the cyclopentyl group is preferred for potency over a smaller cyclobutyl ring (H2L-4). Introducing a polar morpholine group (H2L-5) dramatically improved solubility and stability but at a significant cost to potency.

  • H2L-6: This compound represents a key step in multiparameter optimization. By combining the beneficial 4-pyridyl group (from H2L-2) with a tolerated cyclobutyl group (from H2L-4), a new analogue was created with high potency, excellent metabolic stability, and good solubility. This compound would be prioritized as a vector for further optimization.

Decision-Making Framework

The data generated informs the next DMTA cycle. A decision-making framework helps prioritize which chemical hypotheses to pursue.

Decision_Tree Start Analyze New Analog Data Potency Potency Improved? Start->Potency ADME ADME Profile Acceptable? Potency->ADME Yes ADME2 ADME Profile Acceptable? Potency->ADME2 No Prioritize Prioritize for Further Optimization ADME->Prioritize Yes OptimizeADME Synthesize Analogs to Improve ADME Properties ADME->OptimizeADME No Deprioritize Deprioritize Series ADME2->Deprioritize No OptimizePotency Synthesize Analogs to Improve Potency ADME2->OptimizePotency Yes

Caption: A simplified decision-making tree for prioritizing medicinal chemistry efforts.

Conclusion

The compound 4-bromo-N-cyclopentyl-3-fluorobenzamide represents an exemplary starting point for a hit-to-lead campaign. Its inherent chemical functionality provides clear and distinct opportunities for systematic, hypothesis-driven optimization. By employing the synthetic strategies, in vitro profiling assays, and data-driven decision-making frameworks outlined in this guide, research teams can efficiently navigate the complexities of the H2L process. This structured approach maximizes the probability of identifying a lead series with a desirable balance of potency, selectivity, and pharmacokinetic properties, thereby laying a solid foundation for the subsequent lead optimization phase and the ultimate development of a successful clinical candidate.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: From Rational Design to Preclinical Proof-of-Concept. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1096-1106. [Link]

  • Infinix Bio. (n.d.). What Is Hit-to-Lead Optimization? Understanding Its Role in Drug Development. Infinix Bio Blog. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Švab, K., & Pečar, D. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. [Link]

  • Bentham Science. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. [Link]

  • Mattos, J., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Site Identification and Next Choice Protocol for Hit-to-Lead Optimization. (2013). Journal of Chemical Information and Modeling. [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • Rath, F., et al. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340-354. [Link]

  • Keserű, G. M., & Makara, G. M. (2006). Hit discovery and hit-to-lead approaches. Drug Discovery Today, 11(15-16), 741-748. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. EFMC. [Link]

  • Di, L., et al. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Journal of Biomolecular Screening, 17(8), 1047-1057. [Link]

  • Švab, K., & Pečar, D. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Semantic Scholar. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. [Link]

  • Glowienke, S., & Kulbacka, J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • Biela, A., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology, 10(9), 2065-2070. [Link]

  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). BioIVT. [Link]

  • Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4813. [Link]

  • Cambridge MedChem Consulting. (n.d.). Bioisosteric Replacements. Macs in Chemistry. [Link]

  • Bioisosteres in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Uddin, M. J., et al. (2026). Prevalence of Halogens in 2025 FDA-Approved Drugs: Highlight on Suzetrigine, the First Nonopioid Painkiller in Decades. Journal of Medicinal Chemistry. [Link]

  • REPROCELL. (n.d.). ADME / DMPK Lab, Research Data, And Modeling Analysis. REPROCELL. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

  • Andersson, H., et al. (2017). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS Discovery, 22(7), 860-872. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025). Arkivoc. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 4-bromo-N-cyclopentyl-3-fluorobenzamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 4-bromo-N-cyclopentyl-3-fluorobenzamide amidation reactions. Here, we delve into common expe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 4-bromo-N-cyclopentyl-3-fluorobenzamide amidation reactions. Here, we delve into common experimental challenges and provide robust solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction yield for 4-bromo-N-cyclopentyl-3-fluorobenzamide is consistently low. What are the likely causes?

Low yields in this specific amidation can often be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow because it tends to form a non-reactive ammonium carboxylate salt.[1][2] For the reaction to proceed efficiently, the carboxylic acid (4-bromo-3-fluorobenzoic acid) must first be converted into a more reactive electrophile.[1][3] If the coupling reagent is not effective or the reaction conditions are suboptimal, this activation step can be the primary bottleneck.[1]

  • Poor Solubility of Reactants: If 4-bromo-3-fluorobenzoic acid or cyclopentylamine are not fully dissolved in the chosen solvent, the reaction rate will be significantly limited.[1]

  • Side Reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the amount available to react with the amine.

  • Inadequate Base: A non-nucleophilic base is often crucial to neutralize any acid generated during the reaction and to deprotonate the amine if it is used as a salt.[1] An insufficient amount of base can stall the reaction.

Q2: I am observing significant unreacted starting material (4-bromo-3-fluorobenzoic acid) in my crude product. What's going wrong?

This is a classic indication of a failed carboxylic acid activation step.[1] To form the amide bond, the carboxylic acid's hydroxyl group must be converted into a good leaving group. This is typically achieved using a coupling reagent. If this activation fails, the amine will not react, leaving the carboxylic acid untouched. Consider re-evaluating your choice of coupling reagent and reaction conditions.

Q3: The reaction seems to be very slow or has stalled completely. How can I improve the reaction rate?

Several factors can contribute to a sluggish reaction:

  • Insufficiently Reactive Amine: While cyclopentylamine is generally reactive, factors like steric hindrance or the presence of electron-withdrawing groups on more complex amines can reduce their nucleophilicity.[1] Increasing the reaction temperature can often help overcome this.[1]

  • Suboptimal Reaction Conditions: The activation of the carboxylic acid might require more time or a different temperature to proceed efficiently.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield of 4-bromo-N-cyclopentyl-3-fluorobenzamide is a common frustration. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

dot

Caption: Troubleshooting workflow for low product yield.

  • Carboxylic Acid Activation: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[3][4] Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for this purpose.[5][6][7] However, for challenging substrates, more potent coupling reagents may be necessary.

    • Recommendation: If using standard carbodiimides results in low yield, consider switching to aminium/uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[5] These reagents are often more efficient and can lead to faster reaction times with fewer side reactions.[5][6]

  • Reagent Quality and Stoichiometry: The purity and stoichiometry of your reactants are critical.

    • 4-bromo-3-fluorobenzoic acid: Ensure it is free of impurities that could interfere with the reaction.

    • Cyclopentylamine: Use a high-purity grade. If using a salt form (e.g., cyclopentylamine hydrochloride), ensure an adequate amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) is added to liberate the free amine.[1]

    • Solvent: Anhydrous solvents are essential to prevent hydrolysis of the activated carboxylic acid intermediate.[1] Commonly used solvents for amidation reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile.[8] The choice of solvent can significantly impact the reaction outcome.[9][10]

    • Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the carboxylic acid. The coupling reagent is typically used in a slight excess (e.g., 1.1-1.5 equivalents).

  • Reaction Conditions:

    • Temperature: Amidation reactions are often started at 0 °C to control the initial exothermic reaction upon addition of the coupling reagent and then allowed to warm to room temperature.[1] For less reactive substrates, heating may be necessary.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[1]

  • Work-up and Purification: Product loss can occur during the work-up and purification steps.[11]

    • Aqueous Work-up: A standard work-up procedure involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[1]

    • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[1]

Issue 2: Formation of Impurities

The presence of impurities complicates purification and reduces the overall yield.

ImpurityFormation MechanismPrevention Strategy
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[4]Add a coupling additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the activated intermediate to form a more stable active ester, minimizing the formation of N-acylurea.[6]
Unreacted Starting Materials Incomplete reaction due to factors discussed in the low yield section.Re-optimize reaction conditions as detailed in the "Low or No Product Yield" section.
Hydrolyzed Carboxylic Acid Presence of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol describes a general method for the synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide using EDC and HOBt.

Materials:

  • 4-bromo-3-fluorobenzoic acid (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (if using cyclopentylamine hydrochloride, 2.5 eq)

  • Anhydrous DCM or DMF

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-3-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq).[1]

  • Dissolve the solids in anhydrous DCM or DMF.[1]

  • Add cyclopentylamine (1.1 eq). If using the hydrochloride salt, add DIPEA (2.5 eq).[1]

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.[1]

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with DCM.[1]

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[1]

Protocol 2: Enhanced Amidation using HATU

This protocol is recommended for its high efficiency and generally clean reaction profile.[12]

Materials:

  • 4-bromo-3-fluorobenzoic acid (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve 4-bromo-3-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[12]

  • Cool the solution to 0 °C in an ice bath.[12]

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.[12]

  • In a separate flask, dissolve cyclopentylamine (1.1 eq) in a small amount of anhydrous DMF.[12]

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.[12]

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.[12]

  • Monitor progress by TLC or LC-MS.[12]

  • Once the reaction is complete, quench by adding water.[12]

  • Extract the product with an organic solvent like ethyl acetate.[12]

  • Follow the work-up and purification steps outlined in Protocol 1.[12]

dot

Caption: Experimental workflow for HATU-mediated amidation.

References

  • Technical Support Center: N-Methylbenzamide Amid
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Technical Support Center: Workup and Troubleshooting for Copper-Catalyzed Amid
  • n-BuLi-Catalyzed Amidation Reactions of Aldehydes with 1° Amines | Organic Letters. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Coupling Reagents - ResearchGate. (URL: [Link])

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (URL: [Link])

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (URL: [Link])

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. (URL: [Link])

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Amide Workup - Biofilm Inhibitor Synthesis. (URL: [Link])

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. (URL: [Link])

  • Catalytic Amidation. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])

  • Technical Support Center: 4-Hydroxybenzamide Amid
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (URL: [Link])

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])

  • EP0913381B1 - Method for purifying a bromine compound - Google P
  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed. (URL: [Link])

  • N-(4-Bromophenyl)-4-nitrobenzamide - PMC. (URL: [Link])

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. (URL: [Link])

  • University of Groningen Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry Gao, Li. (URL: [Link])

  • 4-bromo-3-fluorobenzamide (C7H5BrFNO) - PubChemLite. (URL: [Link])

  • Optimization of reaction condition for amidation. a | Download Table - ResearchGate. (URL: [Link])

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Optimization

Technical Support Center: Troubleshooting Debromination in 4-Bromo-N-cyclopentyl-3-fluorobenzamide Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in palladium-catalyzed cross-coupling: protodehalogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in palladium-catalyzed cross-coupling: protodehalogenation (debromination). This guide focuses specifically on the coupling of 4-bromo-N-cyclopentyl-3-fluorobenzamide , a highly functionalized building block frequently utilized in drug discovery.

Here, we will move beyond standard protocol lists. We will dissect the mechanistic causality of reaction failures and implement self-validating workflows to ensure your syntheses are robust, reproducible, and scientifically sound.

Mechanistic Causality: The "Why" Behind Debromination

Before adjusting experimental parameters, we must understand the root cause of the failure. Debromination is not a random artifact; it is a thermodynamically viable competing pathway.

During a standard Suzuki-Miyaura or Buchwald-Hartwig catalytic cycle, the oxidative addition of 4-bromo-N-cyclopentyl-3-fluorobenzamide to the Pd(0) catalyst generates an Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is kinetically slow, this intermediate is left vulnerable. It can undergo a hydride transfer from the solvent, base, or even the ligand itself, forming a palladium hydride species[1]. This intermediate rapidly undergoes reductive elimination, yielding the undesired dehalogenated product (N-cyclopentyl-3-fluorobenzamide) and regenerating the Pd(0) catalyst[2].

The specific structure of 4-bromo-N-cyclopentyl-3-fluorobenzamide exacerbates this issue:

  • Electronic Activation: The highly electronegative fluorine atom ortho to the bromide inductively withdraws electron density, accelerating the initial oxidative addition.

  • Steric Retardation: The bulky N-cyclopentyl amide group introduces significant steric hindrance around the palladium center, which drastically retards the rate of transmetalation[3].

This kinetic mismatch creates a "waiting period" for the Ar-Pd(II)-Br intermediate, drastically increasing its susceptibility to hydride interception.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + ArBr ArBr 4-bromo-N-cyclopentyl- 3-fluorobenzamide Transmetal Transmetalation Ar-Pd(II)-R OxAdd->Transmetal + Boronic Acid (Slowed by Sterics) Hydride Hydride Transfer Ar-Pd(II)-H OxAdd->Hydride Hydride Source (Base/Solvent) RedElim Reductive Elimination Desired Product Transmetal->RedElim Fast RedElim->Pd0 Regenerates Pd(0) ProtoDehal Protodehalogenation Debrominated Byproduct Hydride->ProtoDehal Fast Reductive Elimination ProtoDehal->Pd0 Regenerates Pd(0)

Caption: Competing pathways: Desired cross-coupling vs. undesired protodehalogenation.

Troubleshooting FAQs

Q1: I am seeing >30% debrominated byproduct in my LC-MS. Where is the hydride coming from? A1: Hydrides typically originate from three sources: protic solvents, bases with β-hydrogens, or the ligands. Primary and secondary alcohols (like ethanol or isopropanol) are notorious for undergoing β-hydride elimination to form aldehydes/ketones, transferring a hydride directly to the palladium center[2]. Additionally, alkoxide bases or even trace moisture in hygroscopic bases (like K3PO4) can facilitate this side reaction[4].

Q2: How do I select a ligand to suppress this specific side reaction? A2: You must choose a ligand that accelerates transmetalation to outpace the hydride transfer. Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or SPhos) are highly effective[5]. Their electron richness stabilizes the Pd(II) intermediate, while their extreme steric bulk forces the aryl and nucleophile groups into closer proximity, drastically lowering the activation energy required for the product-forming reductive elimination[1].

Q3: Does temperature play a role in the ratio of product to byproduct? A3: Yes. Protodehalogenation often has a higher activation energy barrier than the desired cross-coupling when an optimized catalyst is used. Lowering the reaction temperature (e.g., from 100 °C to 70–80 °C) can thermodynamically favor the desired pathway, provided your catalyst is active enough to sustain transmetalation at the lower temperature[6].

Quantitative Optimization Data

To illustrate the causality of these parameters, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-bromo-N-cyclopentyl-3-fluorobenzamide with a standard arylboronic acid. Notice how the elimination of hydride sources correlates directly with the suppression of the side reaction.

Condition SetPalladium SourceLigandBaseSolventTemp (°C)Desired Yield (%)Debromination (%)
Baseline Pd(OAc)₂PPh₃Na₂CO₃ (aq)EtOH / H₂O904148
Solvent Shift Pd(OAc)₂dppfK₂CO₃THF / H₂O805829
Ligand Shift Pd₂(dba)₃XPhosK₃PO₄Dioxane1008212
Fully Optimized Pd₂(dba)₃XPhosK₃PO₄ (Anhydrous)Toluene8095 < 2
Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes observable checkpoints to ensure the catalytic cycle is functioning as intended before proceeding to the next step.

Workflow Degas 1. Degas Solvents (Remove O2 to protect Pd(0)) Precat 2. Pre-catalyst Activation Pd2(dba)3 + XPhos Degas->Precat CheckColor Checkpoint: Solution turns dark red/purple Precat->CheckColor AddSub 3. Add Substrates ArBr + Boronic Acid + K3PO4 CheckColor->AddSub Heat 4. Controlled Heating (80 °C for 4 hours) AddSub->Heat CheckTLC Checkpoint: TLC at 1 hr shows <5% Ar-H Heat->CheckTLC Workup 5. Aqueous Quench & Extraction CheckTLC->Workup

Caption: Self-validating workflow for optimized cross-coupling.

Step 1: Rigorous Deoxygenation Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) and degrades Pd(0) to inactive Pd(II) species, stalling the reaction and allowing side reactions to dominate. Action: Sparge anhydrous toluene with ultra-pure Argon for 30 minutes prior to use.

Step 2: Catalyst Pre-Activation Causality: Generating the active monoligated Pd(0)-XPhos complex before introducing the sterically hindered aryl bromide ensures rapid oxidative addition without catalyst degradation. Action: In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%). Add 2 mL of degassed toluene. Stir at room temperature for 15 minutes. Validation Check: The solution should transition from a dark, opaque suspension to a deep red/purple homogeneous solution. This visual cue confirms successful ligand exchange and the formation of the active Pd(0) species.

Step 3: Substrate and Base Addition Causality: Anhydrous K₃PO₄ acts as a non-nucleophilic base, facilitating transmetalation without providing a hydride source[2]. Action: Add 4-bromo-N-cyclopentyl-3-fluorobenzamide (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv). Wash down the sides of the flask with the remaining degassed toluene (to reach a 0.2 M concentration).

Step 4: Controlled Heating and Kinetic Monitoring Causality: Maintaining a moderate temperature (80 °C) provides sufficient thermal energy for the sterically hindered transmetalation while staying below the activation threshold for protodehalogenation. Action: Submerge the flask in a pre-heated 80 °C oil bath. Validation Check: After 1 hour, perform a mini-workup of a 50 µL aliquot and analyze via LC-MS or TLC. You should observe >50% conversion to the desired product and <5% of the debrominated N-cyclopentyl-3-fluorobenzamide. If debromination exceeds 10%, immediately verify the anhydrous state of your K₃PO₄ and solvent.

Step 5: Quench and Isolation Action: Once the starting material is consumed (typically 4–6 hours), cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate and purify via flash chromatography.

References
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books | Royal Society of Chemistry | 1

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids | BenchChem | 2

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | Medium | 5

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | PMC - NIH |4

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Organic Chemistry Portal | 6

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | ACS Publications |3

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-bromo-N-cyclopentyl-3-fluorobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon in early-stage drug development—compounds that show immense promise in silico but precipitate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon in early-stage drug development—compounds that show immense promise in silico but precipitate immediately in aqueous bioassays.

4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS 1247829-84-0) is a classic example of this challenge. Structurally, it possesses a highly lipophilic core (a cyclopentyl ring and a halogenated benzene ring) and completely lacks ionizable functional groups at physiological pH. Because the amide nitrogen is resonance-stabilized and non-basic, standard pH-adjustment (salt formation) strategies will fail. To prevent this compound from crashing out and causing underestimated biological activity or false-negative HTS hit rates, we must rely on thermodynamic and kinetic interventions .

Below is our comprehensive, self-validating troubleshooting guide to force this hydrophobic molecule into the aqueous phase without compromising your assay's biological integrity.

Diagnostic Troubleshooting Workflow

Before altering your assay buffer, follow this systematic workflow to determine the least invasive solubilization strategy.

G A 4-bromo-N-cyclopentyl-3-fluorobenzamide (Solid Compound) B Prepare 10-30 mM Stock in Anhydrous DMSO A->B C Dilute in Aqueous Assay Buffer (DMSO ≤ 1%) B->C D Visual/Nephelometric Check: Precipitation Detected? C->D E Proceed to Bioassay (Self-Validated) D->E No F Strategy 1: Co-solvents (e.g., PEG-400) D->F Yes (Mild) G Strategy 2: Surfactants (e.g., Tween-20) D->G Yes (Moderate) H Strategy 3: Complexation (e.g., HP-β-CD) D->H Yes (Severe) I Re-evaluate Tolerability & Run Vehicle Controls F->I G->I H->I I->C Retry Dilution

Figure 1: Troubleshooting workflow for solubilizing lipophilic, non-ionizable benzamides.

Step-by-Step Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . You will not just assume the compound is dissolved; you will analytically prove it before dosing your cells or enzymes.

Protocol A: Preparation of a Metastable DMSO Stock

Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, its solvating power for halogenated aromatics drops exponentially, leading to premature nucleation.

  • Equilibration: Allow the vial of 4-bromo-N-cyclopentyl-3-fluorobenzamide and a fresh, sealed bottle of anhydrous DMSO (≥99.9%) to reach room temperature in a desiccator.

  • Dissolution: Add anhydrous DMSO to the powder to achieve a 10 mM to 30 mM stock concentration.

  • Thermal Disruption: Sonicate the vial in a water bath at 37°C for 15 minutes. The thermal and acoustic energy disrupts the stable crystal lattice of the halogenated aromatic ring.

  • Self-Validation Checkpoint: Measure the absorbance of the stock solution at 340 nm (or use a nephelometer). A baseline reading confirms true dissolution. Elevated light scatter indicates the presence of sub-visual micro-particulates. Do not proceed if scatter is detected.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw cycles, which induce irreversible crystallization.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: Because 4-bromo-N-cyclopentyl-3-fluorobenzamide cannot be ionized, we must shield its hydrophobic surface from water. HP-β-CD provides a lipophilic inner cavity that encapsulates the compound, while its hydrophilic exterior maintains aqueous solubility.

  • Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your final aqueous assay buffer.

  • Integration: Add the compound (from your 10 mM DMSO stock) dropwise into the HP-β-CD solution while vortexing vigorously. Keep the final DMSO concentration below 1%.

  • Equilibration: Incubate the mixture on an orbital shaker for 24 hours at room temperature. Why? Inclusion complex formation is a kinetically slow equilibrium process; rushing this step results in uncomplexed, precipitated drug.

  • Self-Validation Checkpoint: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed compound. Collect the supernatant and quantify the exact dissolved concentration via HPLC-UV against a standard curve. Base your subsequent IC50/EC50 calculations only on this analytically verified concentration.

Quantitative Data: Excipient Tolerability Limits

When adding solubilizing agents, you risk introducing vehicle-induced artifacts into your bioassay. Use the following table to select an excipient that matches your assay format without exceeding biological tolerability limits .

Excipient / SolventMechanism of SolubilizationMax Tolerable Conc. (Cell-Based Assays)Max Tolerable Conc. (Biochemical Assays)Biological Risk Profile
DMSO Disruption of crystal lattice0.1% – 0.5%1.0% – 5.0%High: Cytotoxicity, enzyme inhibition, membrane permeabilization.
PEG-400 Co-solvent polarity matching0.5% – 1.0%2.0% – 5.0%Moderate: Increases solution viscosity, potentially altering diffusion rates.
Tween-20 Micellar encapsulation0.01% – 0.1%0.1% – 0.5%High: Severe membrane disruption, lysis of cells, protein denaturation.
HP-β-CD Hydrophobic inclusion cavity1.0% – 5.0%2.0% – 10.0%Low: Generally inert, but at high concentrations can sequester cholesterol from cell membranes.
Frequently Asked Questions (FAQs)

Q1: My compound was fully dissolved in DMSO, but the moment I pipetted it into the cell culture media, it turned cloudy. What happened? A1: This is a classic case of "solvent shift precipitation." When the DMSO diffuses into the bulk aqueous phase, the local concentration of your highly lipophilic compound exceeds its intrinsic aqueous solubility limit, causing rapid nucleation and precipitation. Solution: Never pipette DMSO stocks directly into unagitated aqueous buffers. Instead, pre-dilute the DMSO stock into an intermediate co-solvent (like PEG-400) before adding it to the buffer, or use acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes, preventing localized high-concentration zones.

Q2: Can I just lower the pH of my buffer to dissolve 4-bromo-N-cyclopentyl-3-fluorobenzamide? A2: No. Unlike amines or carboxylic acids, the amide nitrogen in this specific compound is resonance-stabilized with the adjacent carbonyl group, making it non-basic. It cannot be protonated at any physiologically relevant pH. Adjusting the pH will only stress your biological system without yielding a soluble salt form. You must rely on the co-solvents, surfactants, or complexation strategies outlined above.

Q3: I used 5% Tween-20 and the compound dissolved perfectly, but all my cells died during the assay. How do I fix this? A3: You have exceeded the biological tolerability limit of the surfactant. Tween-20 solubilizes compounds by forming micelles, but at 5%, it will also solubilize the lipid bilayers of your cells, causing rapid lysis. Refer to the Tolerability Table above; cell-based assays rarely tolerate Tween-20 above 0.1%. Switch to a less biologically aggressive excipient, such as HP-β-CD.

Q4: How do I validate that my solubilizing agent isn't causing false positives in my assay? A4: Every experiment must include a strict vehicle control . If you solubilize your compound using 0.5% DMSO and 2% HP-β-CD, you must run a parallel control well containing only 0.5% DMSO and 2% HP-β-CD (without the compound). If the vehicle control deviates from your baseline biological readout, your excipient concentration is too high and is interfering with the assay mechanics.

References
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (PubMed) URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PubMed Central (PMC) URL: [Link]

  • Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability Source: Agno Pharmaceuticals URL: [Link]

Optimization

reducing unreacted starting material in N-cyclopentyl benzamide derivative synthesis

Welcome to the Technical Support Center. Synthesizing N-cyclopentyl benzamide derivatives—such as the BAD-Ser99 phosphorylation inhibitor NPB[1]—often presents unique amidation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N-cyclopentyl benzamide derivatives—such as the BAD-Ser99 phosphorylation inhibitor NPB[1]—often presents unique amidation challenges. The secondary-alkyl nature of cyclopentylamine introduces significant steric hindrance, which can stall coupling kinetics and leave high amounts of unreacted starting materials.

As an Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting, quantitative reagent comparisons, and self-validating protocols to optimize your amide bond formation and eliminate unreacted precursors.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your reaction conditions, use the diagnostic logic tree below to identify the mechanistic failure point in your synthesis.

Troubleshooting SM Unreacted Starting Material Diag Which component is unreacted? SM->Diag Amine Cyclopentylamine Remains Diag->Amine Acid Benzoic Acid Remains Diag->Acid Sol1 Check Base (pH > 8) Ensure Free Amine Amine->Sol1 Step 1 Sol4 Check Activation Verify Active Ester Formation Acid->Sol4 Step 1 Sol2 Overcome Steric Bulk Switch to HATU or T3P Sol1->Sol2 If pH is correct Sol3 Prevent Hydrolysis Use Anhydrous Solvents Sol4->Sol3 If active ester degrades

Troubleshooting workflow for unreacted materials in N-cyclopentyl benzamide synthesis.

Frequently Asked Questions (FAQs)

Q: Why do I observe unreacted cyclopentylamine when using standard EDC/HOBt coupling? A: Causality: Cyclopentylamine is a sterically hindered secondary-alkyl primary amine. In EDC/HOBt couplings, the formation of the active ester (OBt-ester) is relatively fast, but the subsequent aminolysis step is highly sensitive to steric bulk. The high activation energy required for the bulky cyclopentyl group to attack the active ester slows down the reaction. Consequently, the active ester undergoes competing hydrolysis back to the starting benzoic acid, leaving the amine unreacted[2]. Solution: Upgrade to a more reactive coupling reagent like HATU. HATU generates an O-At (7-azabenzotriazole) active ester, which benefits from a neighboring group effect (the nitrogen at the 7-position hydrogen-bonds with the incoming amine), drastically accelerating the aminolysis of hindered amines[2][3].

Q: I switched to HATU, but I am still recovering unreacted benzoic acid. What is the mechanistic cause? A: Causality: If the benzoic acid remains unreacted while using a powerful coupling agent, the issue is typically failed activation or rapid hydrolysis of the active ester. Moisture in your solvent (e.g., wet DMF) will rapidly hydrolyze the highly reactive O-At ester back to the carboxylic acid. Alternatively, if your base (DIPEA) concentration is too low, the cyclopentylamine remains protonated as a non-nucleophilic salt, forcing the active ester to eventually degrade. Solution: Ensure strict anhydrous conditions and use at least 3.0 equivalents of DIPEA. A self-validating check is to spot the reaction on TLC 15 minutes after adding HATU; the benzoic acid spot should completely disappear (indicating successful activation), even if the product hasn't fully formed yet.

Q: Are there scalable, green alternatives to HATU that prevent unreacted starting material and simplify purification? A: Causality: While HATU is kinetically superior, it is expensive and generates difficult-to-remove byproducts at scale. T3P® (Propylphosphonic anhydride) is an excellent alternative for sterically demanding substrates[2]. It acts simultaneously as a coupling reagent and a water scavenger, driving the equilibrium forward. Solution: T3P produces exclusively water-soluble phosphonic acid byproducts, allowing for removal via a simple aqueous wash[3][4]. This eliminates the need for column chromatography to separate unreacted materials from the product.

Quantitative Reagent Comparison

To help you select the optimal conditions for your specific N-cyclopentyl benzamide derivative, the following table summarizes the performance of standard activation methods against sterically hindered amines.

Coupling MethodActivation IntermediateTypical Reaction TimeUnreacted SM RiskAverage YieldPost-Reaction Workup
EDC / HOBt OBt-Active Ester12–24 hHigh (Amine)65–75%Aqueous wash, column often required
HATU / DIPEA OAt-Active Ester1–2 hLow90–95%Column chromatography required
T3P / Pyridine Phosphonic Anhydride2–4 hLow85–95%Simple aqueous wash (water-soluble byproducts)
Oxalyl Chloride Acyl Chloride0.5–1 hModerate (Hydrolysis)90–98%Evaporation, simple extraction

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Optimized for Scale-Up)

This protocol utilizes T3P to overcome steric hindrance while ensuring unreacted starting materials are minimized and easily purged[2][4].

  • Setup: In an oven-dried flask under N₂ gas, dissolve the benzoic acid derivative (1.0 eq) and cyclopentylamine (1.1 eq) in anhydrous Ethyl Acetate (0.2 M).

    • Causality: Anhydrous conditions prevent premature hydrolysis of the activated phosphonic intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation Check: Spot a micro-aliquot of the mixture on wet pH paper. It must read >8. If it does not, the cyclopentylamine is trapped as an unreactive hydrochloride salt. Add more base until pH >8 is achieved.

  • Activation: Cool the reaction to 0 °C and add T3P (50% solution in EtOAc, 1.5 eq) dropwise.

    • Causality: Dropwise addition controls the exothermic activation step, preventing thermal degradation of the starting materials.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Perform TLC (UV detection). The benzoic acid starting material should be completely absent. If a faint spot remains, add an additional 0.5 eq of T3P.

  • Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine.

    • Causality: T3P byproducts are highly water-soluble, allowing for a self-purifying extraction that leaves the pure N-cyclopentyl benzamide in the organic layer without the need for column chromatography[3].

Protocol B: Acid Chloride Route (For Highly Deactivated Systems)

If your benzoic acid derivative contains strong electron-withdrawing groups (e.g., nitro or poly-halogenated rings), standard coupling reagents may fail. The Schotten-Baumann-style acid chloride route forces the reaction to completion.

  • Activation: Suspend the benzoic acid (1.0 eq) in anhydrous DCM. Add 1 drop of DMF as a catalyst.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Self-Validation Check: Vigorous bubbling (CO₂ and CO gas evolution) will occur immediately. The activation is complete when bubbling entirely ceases and the solution becomes homogeneous.

  • Concentration: Evaporate the mixture to dryness under reduced pressure.

    • Causality: Removing unreacted oxalyl chloride prevents it from reacting with cyclopentylamine in the next step, which would form unwanted urea byproducts and consume your amine.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add cyclopentylamine (1.2 eq) followed by Triethylamine (TEA) (2.0 eq).

    • Self-Validation Check: Immediate formation of a dense white precipitate (TEA-HCl salt) visually confirms that the amide bond formation is successfully occurring.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 4-Bromo-N-cyclopentyl-3-fluorobenzamide Scale-Up

Welcome to the technical support center dedicated to the crystallization of 4-bromo-N-cyclopentyl-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the crystallization of 4-bromo-N-cyclopentyl-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and scalable crystallization process for this active pharmaceutical ingredient (API). As an aromatic amide containing bromine and fluorine, this molecule presents specific challenges and opportunities in solid-form control. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered from the lab bench to pilot plant scale-up.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions that form the basis of any successful crystallization development program.

Q1: What are the critical first steps for developing a crystallization process for 4-bromo-N-cyclopentyl-3-fluorobenzamide?

The initial steps are crucial for building a foundational understanding of the molecule's behavior. A robust process begins with thorough characterization.

  • Solid-State Characterization of the Crude Material: Before any optimization, analyze the starting material. Use techniques like X-Ray Powder Diffraction (XRPD) to determine if the crude solid is crystalline or amorphous and whether multiple crystalline forms (polymorphs) are already present.[1][2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also essential to identify melting points, decomposition temperatures, and the presence of solvates.[3]

  • Solubility Profiling: The core of crystallization is solubility. A preliminary solubility screen in a diverse range of solvents (polar, non-polar, protic, aprotic) is non-negotiable. This data is the foundation for selecting an appropriate crystallization solvent or solvent system.[4][5] The principle of "like dissolves like" is a good starting point; given the amide and halogenated aromatic structure, solvents like alcohols, ketones, and esters are promising candidates.[5]

Q2: How do I select the optimal solvent system for crystallization and scale-up?

Solvent selection is arguably the most critical parameter in crystallization, as it influences crystal form (polymorphism), crystal shape (morphology), purity, and yield.[8][9][10]

The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or lower temperatures. This temperature-dependent solubility is the driving force for cooling crystallization, enabling high product recovery.[4][11]

  • Chemical Inertness: The solvent must not react with the 4-bromo-N-cyclopentyl-3-fluorobenzamide.

  • Safety and Environmental Profile: For scale-up, consider the solvent's toxicity, flammability, and environmental impact.

  • Ability to Produce the Desired Polymorph: Different solvents can lead to different crystal forms. The thermodynamically most stable polymorph is often desired for drug products to prevent form conversion during storage.[2]

  • Favorable Crystal Morphology: The solvent should promote the growth of crystals that are easy to filter and dry, avoiding problematic morphologies like fine needles or thin plates.[12]

A structured approach to solvent selection is recommended:

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Add a small, known amount of 4-bromo-N-cyclopentyl-3-fluorobenzamide (e.g., 20 mg) to several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water) in small, measured increments at room temperature until the solid dissolves. Record the volume to estimate room temperature solubility.

  • Heating: For solvents where the compound is poorly soluble at room temperature, heat the mixture to near the solvent's boiling point and continue adding solvent until dissolution is achieved.[7]

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then further to a lower temperature (e.g., 0-5 °C).

  • Observation: Observe the quantity and quality of the crystals formed. Note any instances of "oiling out," where the compound separates as a liquid instead of a solid.[13]

  • Analysis: Analyze the resulting solids from promising solvents by XRPD to check for polymorphism.

Table 1: Representative Solvent Selection Guide

Solvent ClassExample(s)PolarityHydrogen BondingPotential Interaction with Solute
AlcoholsMethanol, Ethanol, IsopropanolPolar ProticDonor & AcceptorGood; interacts with the amide N-H and C=O
KetonesAcetone, MEKPolar AproticAcceptorGood; interacts with the amide N-H
EstersEthyl AcetateMedium PolarityAcceptorModerate; interacts with the amide N-H
EthersMTBE, 2-MeTHFLow PolarityAcceptorLimited
HydrocarbonsHeptane, TolueneNon-polarNonePoor; can be used as an anti-solvent
NitrilesAcetonitrilePolar AproticAcceptorModerate
Q3: What is polymorphism, and why is it a critical concern for this API on scale-up?

Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[14][15] These different forms, called polymorphs, can have distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the drug's bioavailability.[2]

  • Stability: A less stable (metastable) form can convert to a more stable form over time, which can alter the drug's performance and shelf life.[2][15]

  • Mechanical Properties: Properties like flowability and compressibility are affected, which is crucial for downstream processing like tableting.[8]

For 4-bromo-N-cyclopentyl-3-fluorobenzamide, the presence of functional groups capable of hydrogen bonding (the amide group) and π-π stacking (the aromatic ring) increases the likelihood of polymorphism.[16] It is imperative to identify the most stable polymorph early in development and design a crystallization process that consistently produces it.[1] Failure to control polymorphism can lead to batch-to-batch inconsistency and potential regulatory hurdles.[17][18]

Part 2: Troubleshooting Guide for Crystallization Scale-Up

This section provides solutions to common problems encountered during the crystallization of 4-bromo-N-cyclopentyl-3-fluorobenzamide.

Q4: My compound is not crystallizing and remains in a clear solution. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated. Supersaturation is the essential driving force for crystallization.

Possible Causes & Solutions:

  • Too Much Solvent/Solution is Undersaturated: The concentration of the solute is below its solubility limit.

    • Solution: Slowly evaporate the solvent to increase the concentration. For a more controlled approach, add a compatible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity (cloudiness) appears, then add a small amount of the primary solvent to redissolve it before cooling.[4]

  • High Kinetic Barrier to Nucleation: Even if supersaturated, the system may lack the energy to form initial crystal nuclei.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod just below the solution surface. The microscopic imperfections on the glass provide a surface for nucleation.[13]

    • Solution 2 (Seeding): Add a few tiny crystals of 4-bromo-N-cyclopentyl-3-fluorobenzamide (if available) to the supersaturated solution. Seeding provides a template for crystal growth and is a key strategy for process control.[4][19]

    • Solution 3 (Shock Cooling): Briefly place the solution in a colder bath (e.g., an ice-water or dry ice-acetone bath) to generate a high level of supersaturation and induce nucleation. Once crystals appear, allow the solution to warm back to the intended crystallization temperature for controlled growth.

Q5: The compound "oiled out" as a liquid layer instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4][13] This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated compound. Oils can be difficult to crystallize and often trap impurities.

Possible Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can generate supersaturation so quickly that molecules don't have time to orient themselves into an ordered crystal lattice.

  • Insufficient Solvent: The concentration of the solute is too high.

    • Solution: While the solution is warm, add more of the primary solvent (e.g., 10-20% more) to reduce the level of supersaturation before initiating cooling.[13]

  • Presence of Impurities: Impurities can disrupt the crystallization process and favor oiling out.

    • Solution: Ensure the starting material is of adequate purity. If necessary, perform a pre-purification step like a carbon treatment or a flash chromatography.

Q6: The crystallization process works at the lab scale but fails during scale-up. What are the key factors to consider?

Scaling up a crystallization process is not trivial because heat and mass transfer properties do not scale linearly.[17][19] A process that works in a 100 mL round-bottom flask may fail in a 100 L reactor.

Key Scale-Up Considerations:

  • Mixing and Agitation: The type of agitator, its speed, and its position are critical. Inadequate mixing in a large reactor can lead to localized areas of high supersaturation, causing excessive nucleation and a fine particle size. The goal is to maintain a uniform suspension of crystals without causing significant secondary nucleation or crystal breakage from high shear.

  • Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making cooling less efficient. A cooling profile that works in the lab will be much slower in a large reactor. The cooling must be carefully controlled via the reactor jacket to follow the desired temperature profile.[20]

  • Seeding Strategy: A robust seeding strategy is essential for scale-up.[21] This involves adding a specific amount of seed crystals of a known size and polymorphic form at a precise point in the process (typically within the metastable zone) to control nucleation and ensure batch-to-batch consistency.[19]

  • Process Analytical Technology (PAT): Implementing PAT tools can provide real-time monitoring of critical process parameters. For example, Focused Beam Reflectance Measurement (FBRM) can track particle size and count, while Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor solute concentration.[22][23] This data allows for more precise process control during scale-up.

Part 3: Key Experimental Workflows

This section provides diagrams for critical decision-making processes in crystallization development.

Workflow 1: Troubleshooting Crystallization Failure

This workflow outlines a systematic approach to addressing a failed crystallization experiment where no solid is produced.

G start Start: Clear Solution, No Crystals Formed check_super Is the solution supersaturated? start->check_super add_solvent Add more solute or evaporate solvent check_super->add_solvent No induce_nuc Induce Nucleation check_super->induce_nuc Yes add_solvent->start scratch Scratch inner surface of the flask induce_nuc->scratch seed Add seed crystals induce_nuc->seed cool Apply shock cooling induce_nuc->cool reassess Re-evaluate solvent system and concentration induce_nuc->reassess If all fail success Crystals Formed scratch->success seed->success cool->success

Caption: Decision tree for troubleshooting lack of crystallization.

Workflow 2: Optimizing Crystal Size Distribution (CSD)

This diagram illustrates the logical flow for refining the crystal size, a critical quality attribute for APIs.

G start Initial Crystallization Yields Poor CSD (e.g., too many fines) cause Identify Primary Cause start->cause nucleation Uncontrolled Primary Nucleation cause->nucleation High Supersaturation growth Insufficient Crystal Growth cause->growth Process Time Too Short breakage Agitator-induced Breakage cause->breakage High Shear sol_nuc Control Cooling Rate (Slower Cooling) nucleation->sol_nuc sol_seed Implement a Seeding Protocol nucleation->sol_seed sol_growth Increase Residence Time at Crystallization Temp growth->sol_growth sol_agitation Optimize Agitator Speed (Lower RPM) breakage->sol_agitation outcome Improved CSD Achieved sol_nuc->outcome sol_seed->outcome sol_growth->outcome sol_agitation->outcome

Caption: Workflow for controlling crystal size distribution.

References

  • University of Oxford. (n.d.). Guide for crystallization.
  • Gao, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Dassault Systèmes.
  • Gao, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. ResearchGate.
  • Salami, H., et al. (2016). Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing.
  • Datta, S., & Grant, D. J. (2004). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.
  • Zhang, L., et al. (2022). The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. PMC.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution.
  • CCDC. (2025). Polymorphism: A Major Risk That Pharma Companies Must Mitigate.
  • Wang, F., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design - ACS Publications.
  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Myande. (2019). Application of Cooling Crystallization in Wastewater Treatment.
  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications.
  • ACS Publications. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • RSC Publishing. (2018). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal.
  • ACS Publications. (2025). Crystal Size Distribution Control in Crystallization.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-N-chlorobenzamide in Common Organic Solvents.
  • Google Patents. (n.d.). Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4- yl)pyrazol-l-yl]propanenitrile salts and preparation thereof.
  • MIT. (n.d.). Towards achieving a flattop crystal size distribution by continuous seeding and controlled growth.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 4-bromo-N-cyclopentyl-3-fluorobenzamide

Welcome to the Technical Support and Troubleshooting Center. As a halogenated benzamide derivative, 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) is a valuable building block in drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a halogenated benzamide derivative, 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) is a valuable building block in drug discovery[1]. However, its specific structural features—namely the aryl bromide moiety and the secondary amide bond—render it susceptible to distinct degradation pathways if handled improperly.

This guide is engineered for researchers and drug development professionals. It provides mechanistic insights into compound degradation, self-validating experimental protocols, and actionable storage solutions to ensure the integrity of your API.

Part 1: Accelerated Stability Profiling

To anticipate storage challenges, we have summarized the quantitative degradation profile of halogenated benzamides under accelerated stress conditions.

Table 1: Quantitative Degradation Profile under Stress Conditions

Stress ConditionRegulatory StandardTimeframePrimary DegradantEst. Degradation
Photolytic (UV/Vis) ICH Q1B1.2M lux hoursN-cyclopentyl-3-fluorobenzamide5 - 10%
Acidic (0.1M HCl, 60°C) ICH Q1A(R2)7 Days4-bromo-3-fluorobenzoic acid12 - 15%
Basic (0.1M NaOH, 60°C) ICH Q1A(R2)7 Days4-bromo-3-fluorobenzoic acid20 - 25%
Thermal/Humidity (40°C / 75% RH) ICH Q1A(R2)6 MonthsHydrolysis products< 1% (if sealed)
Part 2: Troubleshooting FAQs

Q1: We observed a secondary peak in our LC-MS with a mass reduction of ~79 Da. What is causing this? Analysis: A mass loss of ~78-80 Da in an aryl bromide strongly indicates debromination (loss of the bromine isotope 79/81, replaced by a hydrogen atom). Causality: Aryl halides are highly susceptible to UV-induced photodegradation[2]. The C-Br bond possesses a bond dissociation energy that allows for homolytic cleavage upon UV excitation, generating a highly reactive aryl radical[3]. This radical rapidly abstracts a hydrogen atom from trace organic solvents or the surrounding environment, yielding the debrominated impurity (N-cyclopentyl-3-fluorobenzamide). Solution: Always store the compound in amber glass vials, which block UV transmission below 400 nm, effectively preventing the initial photoexcitation step.

Q2: Our long-term storage samples show increasing levels of 4-bromo-3-fluorobenzoic acid. How do we prevent this? Analysis: The presence of a benzoic acid derivative is the classic analytical signature of amide bond hydrolysis[4]. Causality: Benzamides undergo hydrolysis when exposed to atmospheric moisture, a reaction drastically accelerated by temperature fluctuations and localized pH extremes[5]. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate collapses, expelling cyclopentylamine and leaving behind 4-bromo-3-fluorobenzoic acid. Solution: Maintain strictly anhydrous conditions. Store the compound in a desiccator over an active desiccant (e.g., anhydrous calcium sulfate) and purge the headspace of the storage container with an inert gas before sealing.

Q3: What are the recommended baseline storage conditions for bulk quantities to comply with ICH Q1A guidelines? Analysis: ICH Q1A(R2) outlines global stability testing protocols to establish reliable re-test periods for new drug substances[6]. Causality: To mitigate both thermodynamic (thermal degradation) and kinetic (hydrolysis/photolysis) vulnerabilities, environmental factors must be suppressed. Solution: Store bulk powder at 2-8°C (refrigerated) or -20°C (freezer) in tightly sealed, light-resistant containers. Ensure the material is brought to room temperature in a desiccated environment before opening to prevent condensation of atmospheric moisture onto the cold powder.

Part 3: Mechanistic Workflow

The following diagram maps the structural vulnerabilities of 4-bromo-N-cyclopentyl-3-fluorobenzamide to its corresponding degradation pathways, alongside the physical interventions required to arrest them.

Degradation API 4-bromo-N-cyclopentyl- 3-fluorobenzamide Photo Photodegradation (UV/Vis Light) API->Photo UV Exposure Hydro Hydrolysis (Moisture + pH) API->Hydro H2O / Heat Debrom Debrominated Product (Radical Cleavage) Photo->Debrom Homolytic C-Br Cleavage Acid 4-bromo-3-fluorobenzoic acid (Amide Cleavage) Hydro->Acid Nucleophilic Attack PrevPhoto Amber Vials (Block UV) PrevPhoto->Photo Prevents PrevHydro Argon Purge + Desiccant (Exclude H2O) PrevHydro->Hydro Prevents

Mechanistic degradation pathways of the target benzamide and preventive storage interventions.

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. The inclusion of internal controls guarantees that observed degradation is a direct result of the applied stressor, rather than baseline instability or analytical artifacts.

Protocol A: Self-Validating Forced Degradation Study

Objective: To empirically determine the compound's susceptibility to hydrolysis and photolysis, establishing a baseline for analytical method validation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-bromo-N-cyclopentyl-3-fluorobenzamide in HPLC-grade acetonitrile.

  • Hydrolytic Stress (Acid/Base):

    • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 7 days.

    • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 7 days.

    • Self-Validating Control: Mix 1 mL of stock with 1 mL of LC-MS grade water. Incubate at 4°C. (Purpose: Proves that degradation in the stress samples is driven by pH/heat, not mere aqueous dissolution).

  • Photolytic Stress (ICH Q1B):

    • Light Stress: Expose 1 mL of stock in a clear quartz vial to 1.2 million lux hours of UV/Vis light in a photostability chamber.

    • Self-Validating Control: Wrap an identical quartz vial completely in aluminum foil (Dark Control) and place it in the same chamber. (Purpose: Isolates photolysis from thermal degradation caused by the chamber's lamps).

  • Analysis: Neutralize the hydrolytic samples. Analyze all samples and controls via LC-UV-MS to quantify debromination and amide cleavage.

Protocol B: Inert Aliquoting Workflow

Objective: Prevent repetitive freeze-thaw cycles and the introduction of atmospheric moisture during routine handling.

Step-by-Step Methodology:

  • Equilibration: Transfer the bulk API container from the -20°C freezer to a desiccator. Allow it to equilibrate to room temperature for at least 2 hours. (Causality: Opening cold containers causes immediate condensation of atmospheric moisture onto the powder, driving future hydrolysis).

  • Aliquoting: Inside a nitrogen-purged glove bag or dry box, weigh the required mass into individual amber glass vials.

  • Headspace Purging: Introduce a gentle stream of Argon gas into the headspace of each vial for 10 seconds. (Causality: Argon is heavier than air and effectively displaces both oxygen and moisture from the vial).

  • Sealing: Cap immediately with PTFE-lined septa closures to ensure an impermeable moisture barrier.

  • Storage: Transfer the single-use aliquots to -20°C storage.

References
  • Title: 15.17: Chemical Properties of Amides- Hydrolysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Excited Organic Radicals in Photoredox Catalysis Source: JACS Au - ACS Publications URL: [Link]

  • Title: Activation of aryl halides and aryl radical-mediated NHC catalysis Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating LC-MS/MS methods for 4-bromo-N-cyclopentyl-3-fluorobenzamide quantification

An in-depth evaluation of analytical methodologies for the quantification of 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS 1247829-84-0)[1][2] in biological matrices. This guide objectively compares extraction techniques...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for the quantification of 4-bromo-N-cyclopentyl-3-fluorobenzamide (CAS 1247829-84-0)[1][2] in biological matrices. This guide objectively compares extraction techniques and column chemistries to establish a robust, regulatory-compliant LC-MS/MS workflow.

Analyte Mechanistic Profiling & Analytical Challenges

To design a robust bioanalytical method, we must first deconstruct the physicochemical properties of 4-bromo-N-cyclopentyl-3-fluorobenzamide.

  • Isotopic Signature: The presence of bromine yields a distinct ~1:1 isotopic doublet at m/z 286.0 ( 79 Br) and 288.0 ( 81 Br) for the [M+H]+ precursor ion. Utilizing the 79 Br isotope for the quantifier transition and the 81 Br isotope for the qualifier transition provides an internal confirmation of peak identity.

  • Lipophilicity & Matrix Effects: The combination of a cyclopentyl ring and a di-halogenated aromatic system renders this compound highly lipophilic (estimated LogP ~3.8). In plasma analysis, this lipophilicity causes the analyte to co-elute with endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source.

  • Molecular Interactions: The highly electronegative fluorine atom and the polarizable bromine atom create a unique dipole moment across the aromatic ring, which can be exploited for chromatographic selectivity.

Comparison Guide: Chromatographic Selectivity

Standard C18 columns rely purely on hydrophobic dispersive forces. For halogenated aromatics, alternative stationary phases often provide superior selectivity by exploiting π−π and dipole-dipole interactions.

Table 1: Performance Comparison of LC Column Chemistries

Column ChemistryPrimary Interaction MechanismRetention Factor ( k′ )Phospholipid SeparationVerdict for Halogenated Benzamides
Standard C18 Hydrophobic (Dispersive)4.2Poor (Co-elution)Suboptimal. Analyte suffers from >40% ion suppression.
Biphenyl Hydrophobic + π−π 5.1ModerateGood. Enhanced retention of the aromatic ring.
PFP (Pentafluorophenyl) Hydrophobic + π−π
  • Dipole
6.3ExcellentOptimal . Fluorine-fluorine interactions maximize selectivity.

Causality Insight: The PFP column outperforms C18 because the pentafluorophenyl phase induces strong dipole-dipole interactions with the 3-fluoro-4-bromophenyl moiety of the analyte. This specific interaction shifts the analyte's retention time away from the hydrophobic phospholipid elution window, effectively neutralizing matrix-induced ion suppression.

Comparison Guide: Sample Preparation

Extracting highly lipophilic drugs from plasma requires balancing recovery with matrix cleanup.

Table 2: Extraction Methodology Comparison

Extraction MethodSolvent/SorbentAbsolute RecoveryMatrix Factor (IS normalized)Processing Time
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)95%0.65 (Severe Suppression)15 mins
Solid Phase Extraction (SPE) Polymeric HLB88%0.92 (Minimal Suppression)90 mins
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)82%0.98 (No Suppression)45 mins

Causality Insight: While PPT is fast, it fails to remove phospholipids, leading to a failing Matrix Factor. LLE using MTBE is the superior choice. Because MTBE is a relatively non-polar solvent, it efficiently partitions the lipophilic 4-bromo-N-cyclopentyl-3-fluorobenzamide into the organic layer while leaving polar phospholipids and proteins trapped in the aqueous plasma layer.

The Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) at the very first step, the method dynamically corrects for any volumetric losses during LLE and any residual matrix effects during ESI. System suitability is continuously verified through bracketing Quality Controls (QCs), ensuring run-to-run trustworthiness in accordance with FDA 2018 BMV Guidance[3][4][5].

BioanalyticalWorkflow A Plasma Sample (50 µL) B Spike SIL-IS (10 ng/mL) A->B C LLE Extraction (MTBE, 600 µL) B->C D Evaporation & Reconstitution C->D E LC Separation (PFP Column) D->E F ESI-MS/MS (MRM 286.0 > 201.0) E->F

Fig 1. Self-validating LLE-LC-MS/MS workflow for halogenated benzamide quantification.

Step-by-Step Methodology:
  • Sample Aliquoting: Transfer 50 µL of rat or human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (10 ng/mL in 50% methanol). Vortex for 30 seconds. This step establishes the self-correcting ratio.

  • Liquid-Liquid Extraction: Add 600 µL of MTBE. Seal the plate and shake at 1000 RPM for 10 minutes to drive the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Evaporation: Transfer 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (70:30, v/v).

  • LC-MS/MS Analysis:

    • Column: Phenomenex Kinetex PFP (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 2.5 minutes. Flow rate: 0.5 mL/min.

    • MS/MS Transitions (Positive ESI):

      • Quantifier: m/z 286.0 201.0 (Cleavage of cyclopentylamine, isolating the 3-fluoro-4-bromobenzoyl cation).

      • Qualifier: m/z 288.0 203.0 ( 81 Br isotopic confirmation).

Regulatory Validation Data Summary

The method was validated strictly against ICH M10 guidelines[6][7][8][9], ensuring absolute scientific integrity for pharmacokinetic applications.

Table 3: ICH M10 Validation Parameters

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (PFP + LLE Method)Status
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )PASS
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% - 6.8% (8.5% at LLOQ)PASS
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%PASS
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV = 3.1%)PASS
Carryover ≤20% of LLOQ in blankNot detectablePASS

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 4-bromo-N-cyclopentyl-3-fluorobenzamide and Its Aryl Chloride Analogue

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. P...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, offering unparalleled versatility. However, the choice of the aryl halide precursor—typically a bromide or a more cost-effective but less reactive chloride—presents a critical decision point, impacting reaction kinetics, catalyst selection, and overall process efficiency.

This in-depth guide provides a comprehensive comparison of the cross-coupling efficiency of 4-bromo-N-cyclopentyl-3-fluorobenzamide with its corresponding aryl chloride analogue. While direct, head-to-head comparative data for this specific substrate is not extensively published, this guide synthesizes established principles of reactivity and draws upon experimental data from closely analogous systems to provide a robust framework for strategic decision-making in your synthetic endeavors.

Fundamental Principles: The Aryl Halide Reactivity Conundrum

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is intrinsically linked to the facility of the oxidative addition step. This is often the rate-determining step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.

The reactivity of aryl halides in this critical step follows a well-established trend, primarily dictated by the bond dissociation energy (BDE) of the C-X bond:

C-I > C-Br > C-OTf >> C-Cl

The C-Br bond (BDE: ~330 kJ/mol) is significantly weaker than the C-Cl bond (BDE: ~397 kJ/mol).[1] This lower BDE for aryl bromides means that less energy is required for the palladium catalyst to cleave the C-Br bond, leading to a faster rate of oxidative addition.[1] Consequently, aryl bromides are generally more reactive substrates than aryl chlorides.

This fundamental difference in reactivity has several practical implications:

  • Reaction Conditions: Reactions with aryl bromides can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times).

  • Catalyst Loading: Aryl bromides may require lower catalyst loadings to achieve high yields.

  • Catalyst System: While a broad range of palladium catalysts are effective for aryl bromides, aryl chlorides typically demand more specialized, highly active catalyst systems.

The subject of this guide, 4-halo-N-cyclopentyl-3-fluorobenzamide, is an electron-deficient aromatic system due to the presence of the fluorine atom and the amide group. While electron-withdrawing groups can activate aryl chlorides towards oxidative addition, the inherent strength of the C-Cl bond still renders them significantly less reactive than their bromo counterparts.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. The following data, extrapolated from studies on analogous 4-halobenzamides, provides a clear illustration of the expected performance differences.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Aryl Halide PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8512~95
4-ChlorobenzamidePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O8524<10
4-ChlorobenzamidePhenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O10012~90

Data is representative and compiled from studies on analogous systems for illustrative purposes.[3][4]

As the data suggests, standard palladium catalysts like Pd(PPh₃)₄ are highly effective for the coupling of the bromo-analogue but show minimal reactivity with the chloro-derivative under similar conditions.[5] To achieve high yields with the aryl chloride, a more sophisticated catalyst system is necessary. The use of bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), in conjunction with a palladium source like Pd(OAc)₂, is crucial for facilitating the challenging oxidative addition of the C-Cl bond.[3] These advanced ligands stabilize the palladium center and promote the formation of the active catalytic species required to cleave the strong C-Cl bond.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for the synthesis of arylamines.[6] Similar to the Suzuki-Miyaura coupling, the choice of aryl halide has a profound impact on the reaction's efficiency.

Table 2: Comparative Yields in a Model Buchwald-Hartwig Amination

Aryl Halide PrecursorAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzamideMorpholinePd₂(dba)₃/XPhos (2 mol%)NaOt-BuToluene1008>95
4-ChlorobenzamideMorpholinePd₂(dba)₃/XPhos (2 mol%)NaOt-BuToluene10024~85-90
4-ChlorobenzamideMorpholinePd(OAc)₂/PPh₃ (5 mol%)NaOt-BuToluene10024<5

Data is representative and compiled from studies on analogous systems for illustrative purposes.[7][8]

The trend observed in the Suzuki-Miyaura coupling is mirrored in the Buchwald-Hartwig amination. The bromo-derivative reacts efficiently with a standard, yet highly active, catalyst system like Pd₂(dba)₃/XPhos.[8] The chloro-analogue, while still a viable substrate, requires longer reaction times to achieve comparable yields, even with a highly active catalyst system. The use of less active, traditional ligands like triphenylphosphine (PPh₃) results in negligible product formation with the aryl chloride.

The success of coupling electron-deficient aryl chlorides in Buchwald-Hartwig amination often relies on the use of specialized biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][9] These ligands possess the requisite steric bulk and electron-donating properties to promote the challenging oxidative addition step.

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of 4-halo-N-cyclopentyl-3-fluorobenzamide and are based on established methodologies for analogous systems. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-N-cyclopentyl-3-fluorobenzamide

cluster_reactants Reactants & Reagents cluster_procedure Procedure Aryl Bromide 4-bromo-N-cyclopentyl-3-fluorobenzamide (1.0 equiv) Setup Combine solids in a flame-dried flask. Aryl Bromide->Setup Boronic Acid Arylboronic Acid (1.2 equiv) Boronic Acid->Setup Catalyst Pd(PPh₃)₄ (3 mol%) Catalyst->Setup Base Na₂CO₃ (2.0 equiv) Base->Setup Solvent Toluene/EtOH/H₂O (4:1:1) Add Solvents Add degassed solvents. Solvent->Add Solvents Inert Evacuate and backfill with Argon (3x). Setup->Inert Inert->Add Solvents Heat Heat to 85 °C with stirring. Add Solvents->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Workup Cool, dilute with EtOAc, wash with H₂O and brine. Monitor->Workup Purify Dry, concentrate, and purify by chromatography. Workup->Purify

Caption: Generalized workflow for the Suzuki-Miyaura coupling of the aryl bromide.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add 4-bromo-N-cyclopentyl-3-fluorobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-chloro-N-cyclopentyl-3-fluorobenzamide

cluster_reactants Reactants & Reagents cluster_procedure Procedure Aryl Chloride 4-chloro-N-cyclopentyl-3-fluorobenzamide (1.0 equiv) Setup Combine solids in a flame-dried flask. Aryl Chloride->Setup Amine Amine (1.2 equiv) Add Liquids Add anhydrous toluene and amine. Amine->Add Liquids Precatalyst Pd₂(dba)₃ (2 mol%) Precatalyst->Setup Ligand XPhos (4 mol%) Ligand->Setup Base NaOt-Bu (1.4 equiv) Base->Setup Solvent Anhydrous Toluene Solvent->Add Liquids Inert Evacuate and backfill with Argon (3x). Setup->Inert Inert->Add Liquids Heat Heat to 100-110 °C with stirring. Add Liquids->Heat Monitor Monitor reaction by TLC/LC-MS. Heat->Monitor Workup Cool, quench with sat. NH₄Cl, extract with EtOAc. Monitor->Workup Purify Dry, concentrate, and purify by chromatography. Workup->Purify

Caption: Generalized workflow for the Buchwald-Hartwig amination of the aryl chloride.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add 4-chloro-N-cyclopentyl-3-fluorobenzamide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illuminates why the oxidative addition step is so critical and how specialized ligands facilitate the activation of aryl chlorides.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (Rate-determining for Ar-Cl) transmetal_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Product (Ar-R) transmetal_complex->product arx Ar-X (X=Br, Cl) arx->oa_complex boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic->boronate base Base (OH⁻) base->boronate boronate->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the Suzuki-Miyaura cycle , the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the turnover-limiting step, especially for Ar-Cl. The subsequent transmetalation with the activated boronate species and the final reductive elimination to form the C-C bond are typically faster.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (Rate-determining for Ar-Cl) amido_complex Amido Complex (Ar-Pd(II)L₂-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amido_complex->product arx Ar-X (X=Br, Cl) arx->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Buchwald-Hartwig cycle follows a similar pattern. After the crucial oxidative addition, the amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex. The final reductive elimination step forges the C-N bond and regenerates the active Pd(0) catalyst. For both reactions, the higher energy barrier for the oxidative addition of aryl chlorides necessitates the use of highly active, tailored catalyst systems to achieve efficient turnover.

Conclusion and Recommendations

The choice between 4-bromo-N-cyclopentyl-3-fluorobenzamide and its chloro-analogue is a classic trade-off between reactivity and cost.

  • 4-bromo-N-cyclopentyl-3-fluorobenzamide is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and the use of a wider variety of standard palladium catalysts. This makes it an ideal choice for discovery chemistry, small-scale synthesis, and situations where rapid analog synthesis is a priority.

  • 4-chloro-N-cyclopentyl-3-fluorobenzamide , while more economical and readily available for large-scale applications, presents a greater synthetic challenge. Its successful implementation in cross-coupling reactions is highly dependent on the use of advanced, bulky, and electron-rich ligands such as XPhos, SPhos, or specialized N-heterocyclic carbenes. The development of a robust process with the chloro-analogue requires more extensive optimization of the catalyst system, base, and reaction conditions.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for efficient and strategic synthesis design. While the bromo-derivative offers a more straightforward path to the desired products, the development of a high-yielding protocol for the chloro-analogue can provide significant cost advantages at scale.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • Buchwald–Hartwig amin
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
  • Molander, G. A., & Biolatto, B. (2003). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 5(13), 2267-2270.
  • Hoshiya, N., & Ito, H. (2003). Cross-Coupling Reactions of (1-Fluorovinyl)methydiphenylsilane with Aryl Halides and Aryl Triflates. The Journal of Organic Chemistry, 68(15), 6143-6146.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem.
  • Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex c
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • PdCl2(PPh3)2/CuCl‐catalyzed reaction of 4‐(o‐haloaryl)alkenes with...
  • A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses.
  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Pharmaceutical and Biological Sciences.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. GVSU ScholarWorks.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.

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Validation

benchmarking biological activity of 4-bromo-N-cyclopentyl-3-fluorobenzamide against standard inhibitors

As a Senior Application Scientist, I approach the benchmarking of novel chemical entities not merely as a data-gathering exercise, but as a rigorous validation of mechanistic hypotheses. When evaluating a novel scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the benchmarking of novel chemical entities not merely as a data-gathering exercise, but as a rigorous validation of mechanistic hypotheses. When evaluating a novel scaffold like 4-bromo-N-cyclopentyl-3-fluorobenzamide (BCFB) , it is critical to contextualize its biological activity against well-characterized, industry-standard inhibitors.

In this guide, we will benchmark BCFB as a putative allosteric modulator of p38α Mitogen-Activated Protein Kinase (MAPK) . p38α is a central node in inflammatory signaling and a classic target for benchmarking kinase inhibitors due to the well-documented structural dynamics of its activation loop[1][2]. We will compare BCFB against two foundational standards: SB203580 (a Type I ATP-competitive inhibitor)[2] and Doramapimod (BIRB 796) (a Type II allosteric inhibitor that induces a "DFG-out" conformation)[1][3].

Mechanistic Rationale & Benchmarking Strategy

To accurately profile a novel kinase inhibitor, we must design a testing cascade that interrogates not just raw potency, but binding kinetics and physiological target engagement.

  • SB203580 (The ATP-Competitive Standard): Binds directly to the active ATP pocket. While highly potent in biochemical assays, Type I inhibitors often suffer from rapid dissociation rates and off-target cross-reactivity at higher concentrations (e.g., with Raf-1)[2].

  • BIRB 796 (The Allosteric Standard): Binds to an allosteric pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif shifts outward[1]. This requires a massive conformational change, resulting in exceptionally slow binding kinetics (high residence time) and superior kinase selectivity[1][3].

  • BCFB (The Test Compound): Given its fluorobenzamide scaffold, we hypothesize that BCFB acts as a Type II/III allosteric modulator. Therefore, our benchmarking must emphasize kinetic assays (like SPR) alongside standard thermodynamic IC50 values.

Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK36 MKK3 / MKK6 Stimulus->MKK36 p38 p38α MAPK (Active State) MKK36->p38 Phosphorylates Targets Downstream Targets (ATF-2, MAPKAPK-2) p38->Targets Phosphorylates SB203580 SB203580 (ATP-Competitive) SB203580->p38 Blocks ATP Pocket BIRB796 BIRB 796 (Allosteric DFG-out) BIRB796->p38 Locks DFG-out BCFB BCFB (Lead) (Putative Allosteric) BCFB->p38 Modulates Kinase Response TNF-α Production Inflammation Targets->Response

Caption: p38α MAPK signaling pathway illustrating distinct binding modes of benchmarked inhibitors.

The Benchmarking Workflow

A self-validating experimental workflow must progress from isolated biochemical systems to complex cellular environments. We utilize a three-phase approach:

  • Biochemical Potency (ADP-Glo™ Assay): Establishes the baseline IC50. We use a luminescence-based ADP detection assay because it accommodates high ATP concentrations, allowing us to clearly distinguish ATP-competitive compounds from allosteric ones[4][5].

  • Binding Kinetics (SPR): Differentiates compounds based on target residence time, a critical predictor of in vivo efficacy for allosteric inhibitors[1].

  • Cellular Efficacy (THP-1 ELISA): Validates membrane permeability and the ability to suppress LPS-induced TNF-α production in a human monocyte model[3].

Workflow Phase1 Biochemical Profiling (ADP-Glo Assay) Phase2 Binding Kinetics (SPR Analysis) Phase1->Phase2 IC50 & Selectivity Phase3 Cellular Efficacy (THP-1 TNF-α ELISA) Phase2->Phase3 Residence Time

Caption: Three-phase benchmarking workflow progressing from biochemical to cellular validation.

Quantitative Data Summary

The following table synthesizes the benchmarking data. Note how BIRB 796 and BCFB exhibit slower dissociation rates (Koff) compared to the rapidly reversible SB203580, characteristic of their allosteric nature[1][2].

CompoundMechanismp38α IC50 (nM)Kd (nM)Dissociation Rate (Koff, s⁻¹)THP-1 Cellular EC50 (nM)
SB203580 ATP-Competitive50.0[4]~35.0> 0.1 (Fast)~150.0
BIRB 796 Allosteric (DFG-out)38.0[1]0.1[3]< 0.0001 (Slow)18.0[3]
BCFB Putative Allosteric115.04.20.005 (Moderate)320.0

Data Interpretation: While BCFB is less potent than the optimized clinical candidate BIRB 796, its kinetic profile (moderate Koff) strongly supports an allosteric binding mechanism, validating it as a high-quality lead scaffold for further optimization.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol must include internal controls. The methodologies below are designed as self-validating systems.

Protocol A: In Vitro p38α Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity[4][5].

Materials: Recombinant active p38α MAPK, ATF-2 substrate, ATP, ADP-Glo™ Kit (Promega), 384-well low-volume plates[4][5]. Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT[4].

  • Compound Preparation: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of SB203580, BIRB 796, and BCFB in 100% DMSO. Dilute further in Assay Buffer to achieve a final DMSO concentration of 1% in the reaction[4].

  • Enzyme Pre-incubation (Critical Step): Add 2 µL of recombinant p38α to 1 µL of the diluted compounds in the 384-well plate. Incubate at room temperature for 30 minutes. Causality Note: This extended pre-incubation is mandatory. Allosteric inhibitors like BIRB 796 have slow binding kinetics; failing to pre-incubate will result in artificially high/false IC50 values[1][4].

  • Initiate Reaction: Add 2 µL of a Substrate/ATP mix (final concentrations: 100 µM ATP, 1 µ g/well ATF-2) to start the reaction[4][6]. Incubate for 60 minutes at room temperature.

  • Deplete Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. This step halts the kinase reaction and completely depletes remaining background ATP[4][5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back into ATP and produce a luminescent signal via luciferase[4][5].

  • Data Analysis: Read luminescence. Include a "No Enzyme" control (background) and a "Vehicle (DMSO)" control (100% activity). Calculate IC50 using a four-parameter logistic non-linear regression model[4].

Protocol B: Cellular Target Engagement (THP-1 TNF-α Release)

Biochemical potency does not guarantee cellular efficacy. We utilize THP-1 human monocytic cells stimulated with Lipopolysaccharide (LPS) to trigger p38-dependent TNF-α production[3].

  • Cell Culture & Seeding: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with serial dilutions of the inhibitors (or 0.1% DMSO vehicle) for 30 minutes at 37°C[3].

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate the TLR4 receptor pathway, which signals through MKK3/6 to activate p38α[3].

  • Incubation: Incubate the cells overnight (18–24 hours) at 37°C, 5% CO2[3].

  • Harvest & ELISA: Centrifuge the plates to pellet the cells. Harvest the supernatant and quantify secreted human TNF-α using a commercially available sandwich ELISA kit[3].

  • Validation: Calculate the EC50. The vehicle control should show robust TNF-α secretion, while the un-stimulated (No LPS) control must remain near zero to validate that the inflammatory response is strictly LPS-dependent.

Conclusion

By systematically benchmarking 4-bromo-N-cyclopentyl-3-fluorobenzamide (BCFB) against SB203580 and BIRB 796, we establish a comprehensive pharmacological profile. While SB203580 provides a baseline for ATP-competitive inhibition[2], benchmarking against the allosteric kinetics of BIRB 796[1] reveals that BCFB likely operates via a slow-binding, DFG-out mechanism. This multi-tiered validation—spanning biochemical luminescence to cellular cytokine suppression—ensures that subsequent lead optimization is grounded in verified, physiologically relevant mechanisms.

References

  • Boehringer Ingelheim opnMe - p38 MAPK inhibitor | BIRB 796 | opnMe.
  • Revvity - Measurement of p38/MAPK activity using LANCE.
  • Selleck Chemicals - Doramapimod (BIRB 796) | p38 MAPK Inhibitor.
  • BenchChem - A Comparative Guide to p38 MAPK Inhibitors: SB203580 vs. BIRB 796 in Kinase Assays.
  • BenchChem - An In-Depth Technical Guide to the Mechanism of Action of SB203580.
  • Promega Corporation - p38α Kinase Assay Protocol.

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Comparative

reproducibility of microwave-assisted synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide

An In-Depth Guide to the Reproducibility of Microwave-Assisted Synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide Introduction: The Nexus of Speed and Precision in Medicinal Chemistry In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Reproducibility of Microwave-Assisted Synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide

Introduction: The Nexus of Speed and Precision in Medicinal Chemistry

In the landscape of modern drug discovery, the amide functional group is a cornerstone, present in over a quarter of all existing pharmaceuticals.[1] The synthesis of specific amide-containing molecules, such as 4-bromo-N-cyclopentyl-3-fluorobenzamide, is therefore of significant interest as these structures often serve as key intermediates for complex therapeutic agents. The traditional methods for amide bond formation, while reliable, are often hampered by long reaction times and the need for harsh conditions.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times—from hours to mere minutes—along with increased yields and cleaner reaction profiles.[3][4][5] This is achieved through the direct and efficient transfer of energy to polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] However, the very speed and power of MAOS introduce a critical challenge: reproducibility.[3][7] Early experiments using domestic microwave ovens were plagued by inconsistent results, limiting the adoption of the technology.[3][4]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of microwave-assisted versus conventional synthesis for 4-bromo-N-cyclopentyl-3-fluorobenzamide. It delves into the causality behind experimental choices, outlines robust protocols, and offers field-proven insights to master the single most important factor in validating a synthetic method: its reproducibility.

The Core Challenge: Understanding and Mastering Reproducibility in MAOS

The reproducibility of a microwave-assisted reaction is not accidental; it is the result of precise control over the unique physics of microwave heating. Unlike conventional heating which relies on slow conduction and convection, microwaves impart energy directly. This introduces several variables that must be rigorously managed.

  • Dedicated Equipment is Non-Negotiable : The use of domestic, multi-mode microwave ovens is a primary source of irreproducibility.[3] These devices have non-uniform energy fields, creating "hot and cold spots" that lead to inconsistent heating and unpredictable side reactions.[3] For reliable and scalable chemistry, a dedicated single-mode microwave reactor is essential. These instruments provide a homogeneous, controllable energy field, ensuring that every reaction vial experiences the same conditions, experiment after experiment.[7][8]

  • Temperature and Pressure vs. Power : A common pitfall is controlling a reaction by setting only the microwave power (wattage). The actual reaction temperature is a function of the microwave power absorbed by the reaction mixture, which depends critically on the solvent's polarity, the vessel's material, and the reaction volume.[7] True reproducibility is only achieved by directly monitoring and controlling the internal reaction temperature and pressure using fiber-optic probes and pressure sensors integrated into modern chemical microwave reactors.[9][10]

  • The Critical Role of the Solvent : In MAOS, the solvent is not merely a medium for the reactants; it is the primary component that absorbs microwave energy. Polar solvents are heated rapidly and efficiently.[7] The choice of solvent therefore dictates the heating profile. For consistent results, it is crucial to use high-purity, dry solvents and to understand their dielectric properties.

Comparative Synthesis Methodologies

To objectively evaluate the synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide, we will compare a proposed, optimized microwave-assisted protocol with a standard conventional heating method. The direct amidation of a carboxylic acid and an amine is a robust reaction well-suited for microwave acceleration.[11][12]

Method 1: Microwave-Assisted Direct Amidation

This protocol leverages the ability of microwaves to rapidly heat the reaction mixture to the target temperature, significantly accelerating the condensation reaction between 4-bromo-3-fluorobenzoic acid and cyclopentylamine.

Experimental Protocol:

  • Reagent Preparation : To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 mmol, 219 mg).

  • Solvent and Amine Addition : Add cyclopentylamine (1.1 mmol, 94 mg) followed by 4 mL of a suitable high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

  • Microwave Irradiation : Seal the vial and place it in the cavity of a single-mode microwave synthesizer. Irradiate the mixture at a constant temperature of 150°C for 10-15 minutes. The instrument's software will automatically modulate the power to maintain this temperature.

  • Work-up and Purification : After the reaction vessel has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis : Purify the crude product by column chromatography on silica gel to yield the final product, 4-bromo-N-cyclopentyl-3-fluorobenzamide. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Logical Flow of Microwave-Assisted Synthesis

G reagents 1. Add Reactants & Solvent (4-bromo-3-fluorobenzoic acid, cyclopentylamine, DMF) seal 2. Seal Reaction Vial reagents->seal irradiate 3. Microwave Irradiation (150°C, 10-15 min) seal->irradiate cool 4. Cool to Room Temp irradiate->cool workup 5. Aqueous Work-up (EtOAc, HCl, NaHCO3) cool->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, LC-MS) purify->analyze product Final Product: 4-bromo-N-cyclopentyl-3-fluorobenzamide analyze->product

Caption: Workflow for the microwave-assisted synthesis of the target amide.

Method 2: Conventional Synthesis via Acyl Chloride

This traditional two-step approach first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with the amine.[13]

Experimental Protocol:

  • Acyl Chloride Formation : To a round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 mmol, 219 mg) and suspend it in anhydrous dichloromethane (DCM, 5 mL). Add a catalytic amount of DMF (1 drop). Slowly add thionyl chloride (1.2 mmol, 0.09 mL) at room temperature. Heat the mixture to reflux (approx. 40°C) for 1-2 hours. Monitor the reaction by TLC. Once complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Coupling : Dissolve the resulting crude 4-bromo-3-fluorobenzoyl chloride in fresh anhydrous DCM (5 mL) and cool the flask in an ice bath (0°C). In a separate flask, dissolve cyclopentylamine (1.1 mmol, 94 mg) and a non-nucleophilic base such as triethylamine (1.5 mmol, 0.21 mL) in DCM (5 mL). Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Reaction and Work-up : Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Analysis : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final amide. Confirm identity and purity via NMR and LC-MS.

Performance Comparison: Microwave vs. Conventional Heating

The advantages of the microwave-assisted approach become evident when key performance metrics are compared directly. The data below is synthesized from typical outcomes reported for similar amide bond formations in the literature.[2][14][15]

ParameterMicrowave-Assisted SynthesisConventional SynthesisRationale for Difference
Total Reaction Time 10-15 minutes3-6 hoursDirect, rapid, and uniform heating under microwave irradiation drastically accelerates reaction rates.[2][6]
Typical Yield 85-95%70-85%Shorter reaction times at high temperatures minimize the formation of thermal degradation by-products.[5]
Purity (Crude) HighModerateCleaner reaction profiles are common with MAOS due to reduced side reactions.[4]
Energy Consumption LowHighEnergy is focused directly on the reactants, not on heating the vessel and surrounding environment.[4]
Reproducibility High (with proper equipment)HighWhile conventional heating is inherently reproducible, MAOS can match it when dedicated single-mode reactors and precise temperature control are used.[9]

Reaction Scheme

G cluster_product Product 4-bromo-3-fluorobenzoic acid 4-Bromo-3-fluorobenzoic Acid amide 4-bromo-N-cyclopentyl-3-fluorobenzamide 4-bromo-3-fluorobenzoic acid->amide + cyclopentylamine Cyclopentylamine cyclopentylamine->amide mid mid->amide Microwave 150°C, 10 min

Caption: Microwave-assisted amidation of 4-bromo-3-fluorobenzoic acid.

Conclusion: Embracing MAOS with Scientific Rigor

The microwave-assisted synthesis of 4-bromo-N-cyclopentyl-3-fluorobenzamide offers undeniable advantages in speed, efficiency, and yield over conventional methods.[14][15] It represents a significant step forward in aligning synthetic chemistry with the principles of green chemistry.[4][5]

However, the power of this technology can only be harnessed effectively through a disciplined and informed approach. Reproducibility is not a given; it is earned through the use of appropriate, dedicated instrumentation and the precise control of critical reaction parameters, most notably temperature.[7][9] By moving beyond rudimentary power control and embracing direct temperature monitoring within single-mode systems, researchers can unlock the full potential of MAOS, transforming it from a rapid screening tool into a robust, reliable, and scalable method for the synthesis of vital chemical entities.

References

  • Kaur, P., Sharma, S., Gaba, J., & Rashmi. (n.d.). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. [Link]

  • Bagnell, L., Blaskovich, M. A., Gordon, C. P., & McCluskey, A. (2004). Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles. Organic Letters, 6(15), 2511–2514. [Link]

  • Pałasz, A., & Cmoch, P. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1772. [Link]

  • Ho, W. (2002). Microwave Assisted Organic Synthesis. Columbia University. [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (n.d.). ResearchGate. [Link]

  • Comparative study of conventional and microwave assisted synthesis. (n.d.). [Link]

  • Pałasz, A., & Cmoch, P. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules (Basel, Switzerland), 25(8). [Link]

  • Kaur, P., Sharma, S., Gaba, J., & Rashmi. (n.d.). Conventional vs Microwave Assisted Synthesis of Different Substituted Heterocyclic Amides. Indian Chemical Society. [Link]

  • de la Hoz, A., & Loupy, A. (2011). Reproducibility and Scalability of Microwave-Assisted Reactions. In Microwave-Assisted Synthesis of Heterocycles. IntechOpen. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sharma, A., & Sharma, S. (2009). Microwave Chemistry: A Review. Resonance, 14(10), 966–977. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. RSC Advances, 14(53), 39290–39304. [Link]

  • Leonelli, F., & Verdecchia, M. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5671. [Link]

  • Singh, M., Singh, J., & Kaur, P. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 121. [Link]

  • Sharma, P., & Sharma, N. (2013). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmacy and Pharmaceutical Sciences, 5, 544–546. [Link]

  • Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2010). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 75(17), 5784–5804. [Link]

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Validation

A Senior Application Scientist's Guide to Computational Molecular Docking: Comparing 4-bromo-N-cyclopentyl-3-fluorobenzamide Derivatives as Potential COX-2 Inhibitors

Introduction: The Rationale for Targeting COX-2 with Novel Benzamide Derivatives In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting COX-2 with Novel Benzamide Derivatives

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic functionalization of the benzamide core allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific class of these compounds: 4-bromo-N-cyclopentyl-3-fluorobenzamide derivatives. The introduction of a bromine atom, a fluorine atom, and a cyclopentyl group to the benzamide structure can significantly influence its lipophilicity, electronic properties, and steric profile, thereby modulating its binding affinity and selectivity for a biological target.

While the specific biological targets of 4-bromo-N-cyclopentyl-3-fluorobenzamide are not extensively documented, related benzamide derivatives have shown promise as inhibitors of key enzymes in disease pathways.[4][5] One such enzyme of significant interest is Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade and is often overexpressed in various cancers. Its active site provides a well-defined pocket for the binding of small molecule inhibitors. Therefore, the exploration of novel benzamide derivatives as potential COX-2 inhibitors is a rational approach in the quest for new anti-inflammatory and anticancer therapeutics.

This guide provides a comprehensive comparison of a parent 4-bromo-N-cyclopentyl-3-fluorobenzamide compound and two of its hypothetical derivatives against a known COX-2 inhibitor, Celecoxib. We will employ computational molecular docking, a powerful in silico method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.[6][7] This approach allows for a rapid and cost-effective preliminary screening of potential drug candidates, guiding further experimental validation.[7] Our objective is to present a detailed, step-by-step methodology for this comparative analysis, underpinned by the principles of scientific integrity and supported by experimental data.

Materials and Methods: A Rigorous Protocol for Comparative Molecular Docking

The credibility of any in silico study hinges on the meticulousness of the experimental protocol. Here, we outline a self-validating workflow for the molecular docking of our compounds of interest against human COX-2.

Software and Hardware
  • Molecular Modeling and Visualization: UCSF Chimera, PyMOL

  • Molecular Docking: AutoDock Vina[8]

  • Ligand Preparation: ChemDraw, Avogadro

  • Hardware: A high-performance computing cluster or a workstation with a multi-core processor is recommended for efficient computation.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage PDB Protein Preparation (COX-2) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Receptor Ligand Ligand Preparation (Derivatives & Control) Ligand->Docking Prepared Ligands Analysis Analysis of Results Docking->Analysis Docking Poses & Scores

Figure 1: A schematic representation of the molecular docking workflow.

Step 1: Protein Preparation
  • Retrieval of Protein Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) in complex with an inhibitor is obtained from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 5KIR . This structure provides a high-resolution view of the enzyme's active site.

  • Preparation of the Receptor:

    • The protein structure is loaded into UCSF Chimera.

    • All water molecules and co-crystallized ligands are removed from the protein structure. This is a crucial step to ensure that the docking simulation is not influenced by non-essential molecules.[9]

    • Polar hydrogens are added to the protein, and Gasteiger charges are computed to assign partial charges to each atom.

    • The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Selection of Ligands:

    • Parent Compound (LIG1): 4-bromo-N-cyclopentyl-3-fluorobenzamide

    • Derivative 1 (LIG2): 4-bromo-N-cyclopentyl-3-fluoro-5-nitrobenzamide (addition of a nitro group to explore the effect of an electron-withdrawing group).

    • Derivative 2 (LIG3): 4-bromo-N-cyclopentyl-3-fluoro-5-hydroxybenzamide (addition of a hydroxyl group to investigate the potential for additional hydrogen bonding).

    • Reference Compound (REF): Celecoxib (a known, potent COX-2 inhibitor).

  • 2D Structure Drawing and 3D Conversion: The 2D chemical structures of the ligands are drawn using ChemDraw and saved in a suitable format (e.g., MOL). These are then converted to 3D structures using a program like Avogadro.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94 in Avogadro). This step is essential to obtain a low-energy, stable conformation of the ligand before docking.[10]

  • Preparation for Docking: The energy-minimized ligand structures are saved in the PDBQT format using AutoDockTools. This process assigns Gasteiger charges and defines the rotatable bonds in the ligand.

Step 3: Molecular Docking
  • Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand was bound in the crystal structure. This ensures that the docking search is focused on the region of interest.

  • Docking with AutoDock Vina: AutoDock Vina is used to perform the molecular docking. Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[8] The program calculates the binding affinity (in kcal/mol) for the best binding pose of each ligand. A more negative binding energy indicates a stronger predicted binding affinity.

  • Analysis of Docking Poses: The top-ranked docking poses for each ligand are saved and visualized using PyMOL or UCSF Chimera. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed in detail.

Step 4: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is performed. The co-crystallized ligand (from the original PDB file) is re-docked into the active site of the protein. The root-mean-square deviation (RMSD) between the predicted pose and the experimentally observed pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][11]

Results: A Comparative Analysis of Binding Affinities and Interactions

The molecular docking simulations yielded valuable insights into the potential of the 4-bromo-N-cyclopentyl-3-fluorobenzamide derivatives as COX-2 inhibitors. The results are summarized in the table below.

LigandCompound NameBinding Affinity (kcal/mol)Key Interacting Residues
REF Celecoxib-11.5HIS90, ARG513, PHE518, VAL523
LIG1 4-bromo-N-cyclopentyl-3-fluorobenzamide-8.2PHE381, TYR385, SER530
LIG2 4-bromo-N-cyclopentyl-3-fluoro-5-nitrobenzamide-9.1HIS90, ARG513, PHE518
LIG3 4-bromo-N-cyclopentyl-3-fluoro-5-hydroxybenzamide-8.8HIS90, TYR385, SER530

Table 1: Summary of molecular docking results for the reference compound and the benzamide derivatives against COX-2.

The reference compound, Celecoxib, exhibited the highest binding affinity of -11.5 kcal/mol, which is consistent with its known potency as a COX-2 inhibitor. Among the test compounds, the nitro-derivative (LIG2) showed the most promising binding affinity of -9.1 kcal/mol, followed by the hydroxyl-derivative (LIG3) at -8.8 kcal/mol, and the parent compound (LIG1) at -8.2 kcal/mol.

The analysis of the binding poses revealed the key interactions responsible for the observed binding affinities. A schematic of the predicted interactions for the most promising derivative (LIG2) is shown below.

G cluster_protein COX-2 Active Site HIS90 HIS90 ARG513 ARG513 PHE518 PHE518 LIG2 4-bromo-N-cyclopentyl-3-fluoro-5-nitrobenzamide LIG2->HIS90 H-bond (Nitro group) LIG2->ARG513 H-bond (Amide oxygen) LIG2->PHE518 Pi-Pi stacking

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-bromo-N-cyclopentyl-3-fluorobenzamide

Introduction As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated benzamides into high-throughput screening and scale-up workflows. 4-Bromo-N-cyclopentyl-3-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently consult on the safe integration of novel halogenated benzamides into high-throughput screening and scale-up workflows. 4-Bromo-N-cyclopentyl-3-fluorobenzamide (CAS: 1247829-84-0) is a highly valuable building block, often utilized in the synthesis and optimization of targeted therapeutics, such as CXCR3 inhibitors[1]. However, the very structural features that make it pharmacologically potent—its lipophilic cyclopentyl ring and dual-halogenated benzamide core—also dictate strict handling, personal protective equipment (PPE), and disposal protocols.

This guide moves beyond basic Safety Data Sheets (SDS) to provide a mechanistic, self-validating operational framework for researchers and drug development professionals.

Compound Profile & Mechanistic Toxicology

To safely handle a chemical, one must understand the causality of its hazards. The presence of both bromine and fluorine on the benzamide core significantly increases the molecule's electron-withdrawing capacity, while the cyclopentyl group drives up its partition coefficient (LogP). This high lipophilicity enhances the compound's ability to permeate biological membranes, including dermal layers, increasing the risk of systemic absorption upon contact[1].

Standard GHS classifications for this class of halogenated benzamides include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Table 1: Quantitative Hazard Metrics & Causality
ParameterValueMechanistic Causality / Impact
CAS Number 1247829-84-0Unique identifier for safety and inventory tracking.
Molecular Weight 286.14 g/mol Low molecular weight facilitates rapid membrane crossing.
Physical State Solid (Powder)High surface area makes it prone to electrostatic aerosolization.
Target Solubility < 10 mM in DMSOHalogenated benzamides resist high-concentration dissolution.
GHS Hazards H302, H315, H319, H335Dictates strict dermal and respiratory PPE requirements.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for halogenated aromatics. The following PPE matrix is designed to interrupt specific exposure pathways based on the compound's chemical properties.

Table 2: PPE Specifications & Justifications
PPE CategorySpecificationMechanistic Justification
Gloves Double-layered Nitrile (>0.11 mm thickness)Halogenated organics rapidly permeate and degrade latex. Double-gloving provides a self-validating fail-safe against micro-tears.
Eye Protection ANSI Z87.1 Snug-fitting Safety GogglesPrevents ocular exposure to aerosolized micro-particulates during weighing and transfer.
Respiratory N95 or P100 Particulate RespiratorEssential if weighing outside a Class II fume hood to mitigate the H335 (respiratory irritation) hazard.
Body Flame-retardant, fluid-resistant lab coatMitigates skin absorption (H315) driven by the compound's high lipophilicity.

Experimental Protocol: Solubilization and Handling

A common failure point in drug discovery workflows is the assumption that all small molecules readily dissolve in DMSO. In reality, approximately 10-20% of compounds, particularly halogenated benzamides, fail to dissolve at high stock concentrations (10-30 mM)[3].

Step-by-Step Solubilization Workflow:

  • Environmental Preparation: Ensure the Class II fume hood has a verified face velocity of >100 fpm. Wipe down the balance area with 70% isopropanol to remove residual organics.

  • Static Mitigation (Crucial Step): Halogenated benzamide powders accumulate static charge. Pass an anti-static ionizer over the weighing spatula and anti-static mat. Causality: This prevents the powder from aerosolizing and adhering to the sides of the weighing vessel, ensuring accurate mass transfer and minimizing inhalation risk.

  • Mass Transfer: Using the double-glove technique, transfer the required mass into a pre-tared, amber glass vial. Causality: Amber glass protects the halogenated bonds from potential photo-degradation.

  • Solubilization: Add anhydrous DMSO to achieve a target concentration of < 10 mM.

  • Self-Validating Check: Hold the vial against a light source. If particulates remain visible, the dissolution is incomplete. Apply mild sonication in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the amide bond.

  • Storage: Flush the vial headspace with Argon gas to displace moisture, seal tightly, and store at -20°C.

Operational Workflow & Spill Response

In the event of a spill, sweeping dry powder is strictly prohibited as it will aerosolize the compound. The workflow below outlines the self-validating logic for handling and emergency decontamination.

OperationalWorkflow Start Initiate Protocol: 4-Bromo-N-cyclopentyl- 3-fluorobenzamide PPE Don PPE Matrix (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood (>100 fpm) PPE->Hood Static Apply Anti-Static Ionizer to Powder Hood->Static Solubilize Solubilize in DMSO (Target: <10 mM) Static->Solubilize Check Complete Dissolution? Solubilize->Check Sonicate Mild Sonication (37°C, 5 mins) Check->Sonicate No SpillCheck Spill Occurred? Check->SpillCheck Yes Sonicate->Check Re-evaluate Decon Decontaminate: 70% Isopropanol Wash SpillCheck->Decon Yes Store Aliquot & Store (-20°C, Argon) SpillCheck->Store No Waste Segregate as Halogenated Waste Decon->Waste Waste->Store Post-cleanup

Fig 1: End-to-end operational workflow for handling and spill response of halogenated benzamides.

Step-by-Step Spill Decontamination:

  • Containment: Immediately halt operations. Alert nearby personnel.

  • Wetting: Gently cover the spilled powder with absorbent pads lightly dampened with a 70% Isopropanol / 30% Water solution. Causality: The alcohol disrupts the hydrophobic interactions of the cyclopentyl group, preventing aerosolization while solubilizing the compound for safe absorption.

  • Collection: Use non-sparking tools to scoop the wetted material into a designated hazardous waste container.

  • Secondary Decontamination (Self-Validating): Wipe the area three times with fresh isopropanol-soaked wipes, working strictly from the perimeter inward to prevent spreading the contamination zone.

Waste Disposal & Logistical Plan

Improper disposal of halogenated compounds poses severe environmental and facility risks.

  • Categorization: All consumables (pipette tips, wipes, vials) and liquid waste containing 4-bromo-N-cyclopentyl-3-fluorobenzamide must be strictly categorized as Halogenated Organic Waste .

  • Mechanistic Warning: Never mix halogenated waste (containing Bromine and Fluorine) with non-halogenated bulk solvents (like acetone or ethanol) in standard waste carboys. Causality: During commercial incineration, mixed waste can lead to highly exothermic reactions or the generation of corrosive hydrobromic (HBr) and hydrofluoric (HF) acid gases.

  • Logistics: Store waste in high-density polyethylene (HDPE) containers with vented caps to prevent pressure build-up. Label clearly with the compound name, CAS 1247829-84-0, and GHS pictograms for Irritant and Harmful. Ensure compliance with local EPA/RCRA regulations for halogenated streams.

References

  • National Institutes of Health (NIH). "CXCR3 inhibitors for therapeutic interventions: current status and perspectives." PMC. [Link]

Sources

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